Product packaging for Ganoderenic Acid A(Cat. No.:)

Ganoderenic Acid A

Cat. No.: B10821033
M. Wt: 514.6 g/mol
InChI Key: OVUOUFPIPZJGME-JQDIJSAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganoderenic Acid A is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum . This compound is recognized as a potent inhibitor of the enzyme β-glucuronidase . Research has demonstrated that this compound exhibits a significant hepatoprotective effect, showing protective activity against liver injury induced by carbon tetrachloride (CCl4) in experimental models . While specific mechanistic studies on its anti-cancer activity are more extensively reported for closely related compounds like Ganoderenic Acid B , the ganoderic acid family to which it belongs is under investigation for various therapeutic properties. These preliminary findings position this compound as a valuable compound for further pharmacological research, particularly in studies related to liver health, enzyme regulation, and the exploration of natural product bioactivity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42O7 B10821033 Ganoderenic Acid A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

IUPAC Name

(E)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,19+,21+,23+,28+,29-,30+/m1/s1

InChI Key

OVUOUFPIPZJGME-JQDIJSAQSA-N

Isomeric SMILES

CC(CC(=O)/C=C(\C)/[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O

Origin of Product

United States

Occurrence and Natural Bioproduction Research of Ganoderenic Acid a

Distribution and Chemotaxonomy within Ganoderma Species

Ganoderenic Acid A has been identified in several Ganoderma species, and its presence and concentration can serve as a chemotaxonomic marker to differentiate between species. Chemotaxonomy, the classification of organisms based on their chemical constituents, is a valuable tool for the systematic study of the Ganoderma genus, which is known for its morphological plasticity.

One of the notable species in which this compound has been isolated and quantified is Ganoderma applanatum. Research has shown that the concentration of this compound varies in different parts of the fruiting body of this species. For instance, a study on G. applanatum of Istrian origin found that the highest concentration of triterpenoid (B12794562) acids, including ganoderenic acids, was in the tubes of the fruiting body. researchgate.net

The presence of other related compounds, such as ganoderenic acid D in Ganoderma tsugae, suggests that the profile of ganoderenic acids can be species-specific. jfda-online.com The variation in the types and quantities of these triterpenoids among different Ganoderma species underscores their potential as valuable markers for chemotaxonomic classification. researchgate.net However, much of the research has focused on the broader category of ganoderic acids, and more extensive studies are needed to fully elucidate the distribution and chemotaxonomic significance of this compound across the entire Ganoderma genus. benthamdirect.com

Factors Modulating this compound Accumulation in Fungal Cultivation

The production of this compound in Ganoderma is not static and can be significantly influenced by a variety of factors during cultivation. These include the surrounding environment, the composition of the growth substrate, and the inherent genetic makeup of the fungal strain.

Environmental and Substrate Influence on Biosynthesis

The biosynthesis of ganoderic acids, including this compound, is sensitive to environmental cues and the nutritional composition of the substrate. While specific data for this compound is limited, research on the broader class of ganoderic acids indicates that factors such as temperature, pH, and aeration play a critical role in their production. For example, studies have shown that an initial pH of 6.5 can be optimal for the production of total ganoderic acids in submerged cultures of Ganoderma lucidum. researchgate.net

The composition of the cultivation substrate has a direct impact on the production of specific triterpenoids. A study comparing wood log cultivation with substitute cultivation for G. lucidum found that the levels of certain ganoderic acids varied significantly between the two methods. nih.govfrontiersin.org For instance, the content of ganoderic acid A was found to be significantly higher in G. lucidum grown on substitute substrates compared to traditional wood logs. nih.govfrontiersin.org This suggests that the nutrient availability and physical properties of the substrate can be manipulated to enhance the yield of specific desired compounds. While this study did not specifically quantify this compound, it highlights a promising avenue for future research to optimize its production. Further investigation into how different carbon and nitrogen sources, as well as mineral supplements in the substrate, specifically affect the biosynthesis of this compound is warranted. nepjol.info

Genetic Variability and Strain-Specific Production Profiling

The genetic diversity within and between Ganoderma species is a key determinant of their secondary metabolite profiles, including the production of this compound. Different strains of the same Ganoderma species can exhibit significant variations in their capacity to produce specific triterpenoids. nih.gov

Research comparing different strains of G. lucidum from various geographical origins has revealed significant differences in their ganoderic acid content, which is attributed to both genetic and environmental factors. researchgate.netnih.gov For example, a study comparing an Iranian strain and a Chinese strain of G. lucidum showed distinct profiles of ganoderic acids. researchgate.net

Data Tables

Table 1: Concentration of Triterpenoid Acids in Different Layers of Ganoderma applanatum Fruiting Body

Fruiting Body LayerConcentration of Triterpenoid Acids (mg/g of air-dry weight)
Tubes6.4
Dark context layer (young pileus)2.5
White context layer (older pileus)~0.6
Upper surface~0.6

Source: Adapted from a study on G. applanatum of Istrian origin. researchgate.net

Table 2: Content of Ganoderic Acid A in Different Varieties of Ganoderma lucidum

Origin of G. lucidumGanoderic Acid A Content (mg/g)
Dabie Mountain7.254
Longquan6.658
Shandong1.959

Note: This table refers to Ganoderic Acid A, not this compound, and is included to illustrate strain-specific variations in related compounds. Source: Adapted from a study on six varieties of G. lucidum. nih.gov

Biosynthetic Pathways and Metabolic Engineering Research of Ganoderenic Acid a

Elucidation of Mevalonate (B85504) Pathway Intermediates Leading to Ganoderic Acid A

The biosynthesis of Ganoderic Acid A and other related triterpenoids originates from acetyl-CoA. nih.govnih.gov This initial molecule undergoes a series of enzymatic reactions known as the mevalonate pathway to produce key intermediates. wikipedia.orgresearchgate.net The pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgresearchgate.net

HMG-CoA is subsequently reduced to mevalonate, a critical step in the pathway. wikipedia.org Mevalonate is then phosphorylated twice and decarboxylated to yield isopentenyl pyrophosphate (IPP), a five-carbon isoprenoid building block. wikipedia.orgyoutube.com IPP can be isomerized to its counterpart, dimethylallyl pyrophosphate (DMAPP). youtube.com These two C5 units are the fundamental precursors for the synthesis of all isoprenoids. wikipedia.org

The sequential condensation of IPP and DMAPP units leads to the formation of farnesyl diphosphate (B83284) (FPP), a C15 intermediate. researchgate.netnih.gov Two molecules of FPP are then joined in a head-to-head condensation to form squalene (B77637), a C30 linear hydrocarbon. frontiersin.orgnih.gov Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), which is then cyclized to produce lanosterol (B1674476), the first tetracyclic triterpenoid (B12794562) precursor of all ganoderic acids. frontiersin.orgnih.gov The subsequent modifications of the lanosterol skeleton, including a series of oxidation, reduction, and acylation reactions, lead to the vast diversity of ganoderic acids, including Ganoderic Acid A. frontiersin.orgnih.gov

Identification and Characterization of Key Enzymatic Components

The elucidation of the Ganoderic Acid A biosynthetic pathway has been made possible through the identification, cloning, and characterization of the genes encoding its key enzymes. nih.govnih.gov

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the mevalonate pathway. wikipedia.org As such, it is a critical regulatory point in the biosynthesis of cholesterol and other isoprenoids. wikipedia.org In Ganoderma lucidum, the gene encoding HMGR has been isolated and characterized. oup.comnih.gov The full-length cDNA of the G. lucidum HMGR was found to contain an open reading frame (ORF) of 3,681 base pairs, encoding a polypeptide of 1,226 amino acids. oup.comnih.gov

Research has shown a positive correlation between the expression of the HMGR gene and the content of triterpenoids in G. lucidum. nih.gov Gene expression analysis revealed that HMGR expression is relatively low during the early mycelial growth stages and reaches its highest level in the primordia, the initial stage of the mushroom fruiting body. oup.comnih.gov Metabolic engineering studies have confirmed the pivotal role of HMGR. Overexpression of a truncated version of the HMGR gene (tHMGR) in G. lucidum led to a two-fold increase in the accumulation of ganoderic acids compared to the wild-type strain. nih.govasm.org This overexpression also resulted in increased levels of the intermediates squalene and lanosterol and upregulated the expression of downstream genes, including farnesyl diphosphate synthase, squalene synthase, and lanosterol synthase. nih.govasm.org These findings underscore that HMGR is a key enzyme for ganoderic acid biosynthesis in G. lucidum. nih.gov

Farnesyl diphosphate synthase (FPS) is responsible for catalyzing the synthesis of farnesyl diphosphate (FPP) from IPP and DMAPP. nih.govresearchgate.net A gene designated GlFPS was isolated from G. lucidum. nih.govresearchgate.net The cDNA of GlFPS has an ORF of 1,083 base pairs that encodes a protein of 360 amino acids. nih.govresearchgate.net The deduced amino acid sequence showed high homology with other fungal FPS genes and contained four conserved domains. nih.govresearchgate.net

Expression studies using competitive PCR showed that GlFPS is expressed constitutively during the mycelium growth stage, but its transcripts accumulate to high levels during the formation of mushroom primordia. nih.govresearchgate.net Overexpression of the homologous FPS gene in G. lucidum has been shown to enhance the production of ganoderic acids, further confirming its importance in the biosynthetic pathway. nih.gov The increased production of ganoderic acids in transgenic strains was associated with the upregulated expression of other key biosynthetic genes. nih.gov

Squalene synthase (SQS) catalyzes the first committed step in triterpene biosynthesis, the reductive dimerization of two FPP molecules to form squalene. frontiersin.orgkoreascience.kr The full-length cDNA encoding SQS and its genomic DNA sequence have been cloned and characterized from G. lucidum. jmb.or.krnih.gov The SQS cDNA contains an ORF of 1,404 base pairs, encoding a polypeptide of 468 amino acids, while the genomic DNA sequence consists of 1,984 base pairs with four exons and three introns. jmb.or.krnih.gov The deduced amino acid sequence of G. lucidum SQS (Gl-SQS) contains six conserved domains found in other fungal SQS genes. jmb.or.krnih.gov

Gene expression analysis demonstrated that the transcription level of SQS is relatively low in the early stages of mycelial growth but increases significantly as the mycelia mature and is highest in the mushroom primordia. jmb.or.kr This expression pattern correlates with the accumulation of ganoderic acids. nih.gov Functional complementation in a SQS-deficient strain of Saccharomyces cerevisiae confirmed that the cloned cDNA encodes a functional squalene synthase. jmb.or.krnih.gov

Lanosterol synthase (LS), also known as 2,3-oxidosqualene cyclase, catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, the first tetracyclic precursor in the biosynthesis of ganoderic acids. frontiersin.orgnih.gov A cDNA encoding LS was cloned from G. lucidum using a homology-based PCR method. nih.gov The LS cDNA has an ORF of 2,181 base pairs, encoding a polypeptide of 726 amino acids. nih.gov The functionality of the cloned G. lucidum LS (Gl-LS) was confirmed through functional complementation in a yeast strain lacking LS activity. nih.gov

A positive correlation has been observed between the LS gene expression pattern and the changes in triterpene content during the development of G. lucidum. nih.gov Overexpression of the homologous LS gene in G. lingzhi (a species closely related to G. lucidum) resulted in increased content of several specific ganoderic acids, including GA-T, GA-S, and GA-Me, with accumulation increases of up to 6.1-fold compared to wild-type strains. nih.gov This overexpression also led to a 2.3-fold increase in the accumulation of lanosterol. nih.gov

The later steps in the biosynthesis of ganoderic acids, which involve the conversion of lanosterol into a wide variety of structurally diverse triterpenoids, are catalyzed by a family of enzymes known as cytochrome P450 monooxygenases (CYP450s). nih.govresearchgate.netnih.gov These enzymes are responsible for introducing oxygen atoms into the lanosterol skeleton, leading to a series of oxidation and other modification reactions. nih.govresearchgate.net The genome of G. lucidum contains a large number of CYP450 genes, and identifying the specific function of each one in ganoderic acid biosynthesis is an ongoing area of research. nih.govbohrium.com

Systematic screening and functional characterization have begun to identify specific CYP450s involved in this pathway. For instance, the overexpression of the CYP450 gene cyp5150l8 in Saccharomyces cerevisiae resulted in the production of 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), an antitumor ganoderic acid. nih.gov In vitro enzymatic experiments confirmed that CYP5150L8 catalyzes a three-step oxidation of lanosterol at the C-26 position to synthesize HLDOA. nih.gov Another P450 from G. lucidum, CYP5139G1, was found to be responsible for the C-28 oxidation of HLDOA, forming a new ganoderic acid, 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA). nih.gov Furthermore, CYP512U6 has been shown to hydroxylate ganoderic acid DM and TR at the C-23 position. researchgate.netnih.gov Another study identified CYP512W2 as a promiscuous P450 that can oxidize C7 and C15 to form ganoderic acid Y and ganodermic acid Jb. acs.org These findings are crucial for elucidating the complex biosynthetic grid of ganoderic acids and for engineering microbial cell factories for their production. nih.govnih.gov

Data Tables

Table 1: Key Genes in Ganoderic Acid Biosynthesis Cloned from Ganoderma lucidum This table summarizes the characteristics of the key enzyme-encoding genes that have been isolated and characterized from Ganoderma lucidum.

Gene Enzyme Encoded Polypeptide GenBank Accession No. (cDNA) Reference
Gl-HMGR 3-hydroxy-3-methylglutaryl-CoA reductase 1,226 amino acids EU263989 oup.comnih.gov
GlFPS Farnesyl diphosphate synthase 360 amino acids Not specified nih.govresearchgate.net
Gl-SQS Squalene synthase 468 amino acids DQ494674 jmb.or.krnih.gov
Gl-LS Lanosterol synthase 726 amino acids GQ169528 nih.gov
cyp5150l8 Cytochrome P450 monooxygenase Not specified Not specified nih.gov
cyp5139G1 Cytochrome P450 monooxygenase Not specified Not specified nih.gov
CYP512U6 Cytochrome P450 monooxygenase Not specified Not specified researchgate.netnih.gov

Table 2: Effects of Gene Overexpression on Ganoderic Acid Production This table presents findings from metabolic engineering studies where key biosynthetic genes were overexpressed to enhance the yield of ganoderic acids.

Overexpressed Gene Host Organism Key Findings Fold Increase Reference
Truncated HMGR Ganoderma lucidum Enhanced total ganoderic acid accumulation. ~2.0x nih.govasm.org
Lanosterol Synthase (LS) Ganoderma lingzhi Increased content of specific GAs (GA-O, GA-Mk, GA-T, GA-S, GA-Mf, GA-Me). Up to 6.1x nih.gov
CYP5150L8 Saccharomyces cerevisiae Production of 3-hydroxy-lanosta-8, 24-dien-26 oic acid (HLDOA). 14.5 mg/L titer nih.gov

Genetic Regulation of Biosynthetic Gene Clusters

The biosynthesis of ganoderic acids (GAs), including Ganoderenic Acid A, in Ganoderma lucidum is a complex process regulated by a sophisticated network of genetic factors. Unlike some fungi where biosynthetic genes are organized in distinct clusters, the genes for GA synthesis are typically scattered throughout the genome of G. lucidum. nih.gov Their expression is controlled by various transcription factors that act as master switches, responding to developmental cues and environmental signals to modulate the production of these valuable secondary metabolites. nih.govnih.gov

Several key transcription factor families have been identified as crucial regulators. Transcriptome and metabolome analyses have revealed that during the development of the G. lucidum fruiting body, the biosynthesis of GAs changes significantly, with homeobox transcription factors and velvet family proteins playing an important role. nih.govnih.govfrontiersin.org Specific transcription factors that have been demonstrated to influence GA biosynthesis include:

LaeA: This global regulator, initially identified in ascomycete fungi, has been shown to be a positive regulator of GA biosynthesis in Ganoderma lingzhi. Deletion of the laeA gene resulted in a significant decrease in GA concentration, with a corresponding drop in the transcription levels of key biosynthetic genes. frontiersin.org Conversely, the overexpression of laeA led to an increased accumulation of ganoderic acids. frontiersin.org

Velvet Family Proteins (VeA and VelB): The silencing of genes encoding for VeA and VelB in G. lucidum led to a significant reduction in the GA content in the mycelia. nih.gov This was accompanied by the marked downregulation of essential genes in the GA biosynthetic pathway, such as HMGR, SQS, and OSC (oxidosqualene cyclase). nih.gov

Other Transcription Factors: Studies have also implicated other transcription factors in the regulation of GA biosynthesis, including MADS1, AreA (a GATA transcription factor), PacC (a Pcc1 transcription factor), and CRZ1 (a Cys2His2 zinc finger protein). nih.govfrontiersin.org The targeted silencing of the MADS1 gene, for example, not only hindered the formation of primordia but also affected GA biosynthesis. nih.govfrontiersin.org

This intricate regulatory system highlights that GA production is not governed by a single switch but by the interplay of multiple genetic regulators that integrate various internal and external signals. nih.gov Understanding this complex network is fundamental for developing targeted metabolic engineering strategies.

Advanced Strategies for Metabolic Engineering to Enhance this compound Yield

Metabolic engineering offers a powerful and precise approach to increase the production of this compound by manipulating the genetic framework of Ganoderma lucidum. tandfonline.com Strategies focus on overcoming bottlenecks in the biosynthetic pathway and enhancing the expression of rate-limiting enzymes.

Gene overexpression and gene silencing are cornerstone techniques in the metabolic engineering of G. lucidum. nih.gov Overexpression aims to amplify the presence of key enzymes in the biosynthetic pathway, while gene silencing can be used to downregulate competing pathways or remove negative regulators.

Gene Overexpression: Research has successfully enhanced GA yields by overexpressing genes encoding critical enzymes in the mevalonate (MVA) pathway, the precursor pathway for all ganoderic acids. tandfonline.comnih.gov

3-hydroxy-3-methylglutaryl Coenzyme A reductase (HMGR): HMGR is a well-established key enzyme in the GA biosynthetic pathway. nih.gov The deregulated overexpression of a truncated version of the HMGR gene (tHMGR) in G. lucidum resulted in an approximate 2-fold increase in the total ganoderic acid content compared to the wild-type strain. nih.gov This modification also led to higher accumulation of pathway intermediates like squalene and lanosterol and upregulated downstream genes such as farnesyl pyrophosphate synthase (FPS), squalene synthase (SQS), and lanosterol synthase (LS). nih.gov

Farnesyl Diphosphate Synthase (FPS): Overexpression of the homologous FPS gene has also proven to be an effective strategy. This approach not only increased the accumulation of GAs but also upregulated the transcription levels of the downstream genes SQS and LS. nih.gov

Squalene Synthase (SQS): SQS catalyzes the first specific step toward triterpene synthesis and is considered another key enzyme. frontiersin.org Overexpression of the SQS gene has been shown to enhance the accumulation of total ganoderic acids. tandfonline.com

Gene Silencing: This technique is primarily used to investigate the function of regulatory genes. By silencing specific transcription factors, researchers have confirmed their role in GA biosynthesis.

Silencing of the velvet family protein genes VeA and VelB resulted in a significant decrease in GA content. nih.gov

The deletion of the global regulator laeA also drastically reduced GA production. frontiersin.org

A dual promoter silencing vector system has been developed and proven highly efficient for gene silencing in G. lucidum, achieving a silencing rate of up to 81.9% for the target gene URA3. plos.org This provides a robust tool for future research into downregulating competing metabolic pathways to channel more precursors toward GA synthesis.

These studies demonstrate that targeting key enzymatic or regulatory steps through genetic manipulation is a viable and effective method for improving GA yields. nih.govnih.gov

Gene Manipulated Strategy Organism Key Finding Reference(s)
tHMGR (truncated HMGR)OverexpressionGanoderma lucidum~2-fold increase in total ganoderic acid content. Upregulation of downstream genes (FPS, SQS, LS). nih.gov
FPSOverexpressionGanoderma lucidumEnhanced GA accumulation and productivity. Upregulated transcription of SQS and LS. nih.gov
SQSOverexpressionGanoderma lucidumEnhanced accumulation of total and individual ganoderic acids. tandfonline.com
laeAOverexpressionGanoderma lingzhiIncreased concentration of ganoderic acids. frontiersin.org
laeADeletion (Silencing)Ganoderma lingzhiSignificantly reduced concentration of ganoderic acids and transcription of biosynthetic genes. frontiersin.org
VeA and VelBSilencing (RNAi)Ganoderma lucidumSignificant reduction in GA content. Downregulation of HMGR, SQS, and OSC genes. nih.gov

While the overexpression of entire genes under constitutive promoters has been successful, more refined control can be achieved through promoter engineering. This advanced strategy involves modifying the promoter regions that control the transcription of biosynthetic genes to fine-tune their expression levels. nih.govresearchgate.net

In G. lucidum genetic manipulation, homologous promoters are generally preferred as they tend to be more efficient and stable than heterologous ones. nih.govnih.gov A commonly used strong constitutive promoter is from the glyceraldehyde-3-phosphate dehydrogenase gene (gpd), which has been used to drive the overexpression of the tHMGR gene. nih.gov

However, constitutive promoters, which ensure constant gene expression, are not always ideal. They may be unsuitable for expressing genes that could be detrimental to the fungus at certain growth stages or for producing metabolites that are only desired under specific conditions. nih.gov

Synthetic promoter engineering represents the next frontier. This involves combining different cis-regulatory elements—short DNA sequences that transcription factors bind to—to create custom promoters. researchgate.net By assembling specific combinations of these elements, it is possible to design promoters that are:

Inducible: Activated only in the presence of a specific chemical or physical stimulus.

Tissue- or Stage-Specific: Active only in certain parts of the fungus (e.g., fruiting body) or at specific developmental stages.

Fine-Tuned in Strength: Engineered to provide a precise level of gene expression, avoiding the metabolic burden that can come with overly strong constitutive expression.

Although the application of complex synthetic promoters for this compound production is still an emerging area, the foundational knowledge of key biosynthetic genes and the availability of genetic tools in G. lucidum set the stage for these advanced engineering efforts. nih.govresearchgate.net Such strategies hold the potential to achieve more dynamic and efficient control over the GA biosynthetic pathway.

Elicitation is a biotechnological strategy that uses external chemical or biological stimuli (elicitors) to induce or enhance the biosynthesis of secondary metabolites in an organism. mdpi.comnih.gov This approach has proven to be a promising and effective technology for increasing the production of ganoderic acids in G. lucidum cultures. mdpi.comsbmu.ac.ir The addition of elicitors can trigger defense or stress responses in the fungus, which often leads to the upregulation of secondary metabolic pathways, including the one responsible for GA synthesis. nih.govplos.org

A variety of compounds have been successfully used as elicitors to boost GA production:

Sodium Acetate (B1210297): Supplementation of G. lucidum fruiting body cultures with 4 mM sodium acetate resulted in a 28.63% increase in the total GA content compared to the control. mdpi.com Mechanistic studies showed that this was associated with the significant upregulation of key GA biosynthetic genes, including hmgs (HMG-CoA synthase), fps, and sqs. mdpi.comnih.gov The effect is thought to be mediated by both the acetate ion, which can increase the intracellular pool of acetyl-CoA, and the sodium ion, which may induce biosynthesis via calcineurin signaling. mdpi.comnih.gov

Methyl Jasmonate (MeJA): MeJA, a plant signaling molecule, is a known inducer of secondary metabolism. nih.gov Its application has been shown to induce GA biosynthesis in G. lucidum. sbmu.ac.irresearchgate.net

Aspirin (B1665792) (Acetylsalicylic Acid): Aspirin has been identified as a novel and effective elicitor. Studies have shown that aspirin can induce apoptosis (programmed cell death) in G. lucidum, and this process is linked to a significant increase in GA production. plos.org Treatment with 4 mM aspirin on 12-day-old mycelium resulted in a 2.8-fold increase in total GAs. plos.org

Other Elicitors: Various other substances have been investigated for their elicitation effects, including phenobarbital, cellulase, and extracts from medicinal insects. sbmu.ac.irsbmu.ac.ir Some studies have also explored the synergistic effect of using multiple elicitors, such as the combined application of methyl jasmonate and aspirin, which was shown to increase the expression of HMGR and SQS genes by 10- and 11-fold, respectively. sbmu.ac.ir

Elicitation represents a practical and relatively straightforward method to enhance GA yield without the need for complex genetic modification, making it a valuable tool for commercial production. mdpi.com

Elicitor Concentration/Condition Effect on GA Production Observed Mechanism Reference(s)
Sodium Acetate4 mM28.63% increase in GAs content in fruiting bodies.Upregulation of hmgs, fps, and sqs genes; potential involvement of calcineurin signaling. mdpi.comnih.gov
Aspirin4 mM2.8-fold increase in total GAs.Induction of fungal apoptosis; accumulation of Reactive Oxygen Species (ROS). plos.org
Methyl Jasmonate & Aspirin250 µM (MeJA) & 4.4 mM (Aspirin)Significant increase in GA production (0.085 mg/mL).10-fold increase in HMGR expression and 11-fold increase in SQS expression. sbmu.ac.ir
PhenobarbitalNot specifiedEnhanced GA production.Upregulation of biosynthetic genes. sbmu.ac.ir
Oleic AcidFilter-sterilized additionIncreased content of Ganoderic Acids R, S, and T by 3.11, 5.19, and 1.44 times, respectively.Enhanced metabolic flux through the GA synthesis pathway. nih.gov

Research Methodologies for Isolation, Purification, and Structural Elucidation of Ganoderenic Acid a

Advanced Chromatographic Separation Techniques

The separation of Ganoderenic Acid A from the intricate mixture of analogous triterpenoids present in Ganoderma extracts is a significant challenge. Researchers employ a variety of high-resolution chromatographic techniques to achieve the requisite purity for structural analysis and bioactivity studies.

High-Performance Liquid Chromatography (HPLC) Applications for Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and separation of ganoderic acids, including this compound. jfda-online.comakjournals.com Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. jfda-online.commdpi.com

The separation is generally accomplished using a gradient elution program. This involves gradually changing the composition of the mobile phase, often a mixture of acetonitrile (B52724) and acidified water (e.g., with acetic acid or phosphoric acid), to enhance resolution. jfda-online.comakjournals.com The acidic modifier helps to suppress the ionization of the carboxylic acid groups on the triterpenoids, leading to sharper peaks and better separation. Detection is typically performed using a UV detector, with a wavelength set around 252 nm or 254 nm, which corresponds to the chromophores present in the molecular structure. jfda-online.comakjournals.com The developed HPLC methods are validated for linearity, precision, and accuracy to ensure reliable quantification. jfda-online.com

Table 1: Typical Analytical RP-HPLC Parameters for this compound Separation

ParameterTypical ConditionReference
ColumnReversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) mdpi.com
Mobile PhaseGradient of Acetonitrile and acidified water (e.g., 0.1% acetic acid) jfda-online.commdpi.com
Flow Rate0.8 - 1.0 mL/min jfda-online.commdpi.com
DetectionUV at 252 nm or 254 nm jfda-online.comakjournals.com
Column Temperature30 - 35 °C akjournals.commdpi.com

Countercurrent Chromatography (CCC/HSCCC) Methodologies

Countercurrent Chromatography (CCC) and its high-speed version (HSCCC) offer a valuable alternative to traditional liquid-solid chromatography. nih.gov As a liquid-liquid partition technique, CCC avoids the irreversible adsorption of the sample onto a solid support, which can be a problem with silica-based columns, leading to high sample recovery. nih.gov

The selection of a suitable two-phase solvent system is critical for a successful CCC separation. For ganoderic acids, solvent systems commonly consist of a mixture of n-hexane, ethyl acetate (B1210297), methanol (B129727), and water. nih.govnih.gov By adjusting the volume ratios of these solvents, the partition coefficient (K) of the target compound, this compound, can be optimized for effective separation from other structurally similar compounds. In some strategies, a two-dimensional approach is used, where fractions from a primary CCC separation are subjected to a second CCC run with a different solvent system or to pH-zone-refining CCC to resolve co-eluting compounds. nih.gov Recycling elution mode in HSCCC can also be employed to enhance the resolution of compounds with very similar partition coefficients. nih.gov

Preparative Chromatography Strategies for High-Purity Isolation

To obtain this compound in sufficient quantities and high purity for detailed structural analysis and biological testing, preparative-scale chromatography is essential. The process often begins with a crude extract obtained from Ganoderma fruiting bodies or mycelia, typically through ethanol (B145695) extraction. google.comnih.gov This crude extract is often pre-purified using techniques like silica (B1680970) gel column chromatography, eluting with a gradient system such as chloroform/acetone, to remove less polar lipids and other interfering substances. google.comnih.gov

Following initial cleanup, semi-preparative or preparative HPLC is the method of choice for final purification. jfda-online.commdpi.com These systems use wider columns (e.g., 250 x 25 mm) and higher flow rates compared to analytical HPLC. jfda-online.com The same principles of reversed-phase separation apply, and fractions are collected based on the elution profile monitored by a UV detector. jfda-online.com Research has shown that hundreds of milligrams of Ganoderic Acid A can be obtained from a few grams of a pre-purified extract through repeated preparative HPLC injections. jfda-online.com The final step often involves recrystallization of the collected fractions from a suitable solvent like methanol to yield the compound in a highly pure, crystalline form. google.com

Spectroscopic and Spectrometric Approaches for Structural Research

Once this compound is isolated in high purity, its complex molecular structure is determined using a combination of powerful spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the complete structure of complex organic molecules like this compound. mdpi.comnih.gov A suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule. utmb.edu

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. mdpi.com

2D NMR: Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) couplings within spin systems, helping to piece together fragments of the molecule. mdpi.com Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments and determining the placement of functional groups on the lanostane (B1242432) skeleton. mdpi.com The stereochemistry of the molecule is often deduced from Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, which identify protons that are close in space. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shift Assignments for a Ganoderic Acid Skeleton

Carbon PositionExemplary Chemical Shift (δ, ppm)Carbon Type
C-3~217.0C=O
C-7~75.0CH-OH
C-11~205.0C=O
C-15~50.0CH
C-23~210.0C=O
C-26~170.0COOH

Note: Data are representative and can vary based on the specific ganoderic acid and solvent used. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound, as well as for providing structural information through fragmentation analysis. researchgate.net High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. mdpi.com

Tandem mass spectrometry (MS/MS or MSⁿ) experiments, often performed in conjunction with liquid chromatography (LC-MS), are used to study the fragmentation pathways of the molecule. nih.govresearchgate.net For ganoderic acids, characteristic fragmentation patterns have been identified. In positive ion mode, a common fragmentation involves the cleavage of the side chain at the C-20/C-22 bond, resulting in a neutral loss of 130 Da for structures with a carbonyl group at C-23. nih.gov In negative ion mode, the fragmentation is often characterized by initial losses of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group, followed by characteristic cleavages of the A, B, C, and D rings, which provide valuable clues about the location of hydroxyl and carbonyl functional groups on the tetracyclic core. researchgate.netresearchgate.net

Table 3: Common Mass Spectral Fragments Observed for Ganoderic Acids

Ion/FragmentDescriptionIonization ModeReference
[M+H]⁺Protonated molecular ionPositive (ESI/APCI) nih.gov
[M-H]⁻Deprotonated molecular ionNegative (ESI) researchgate.net
[M+H-H₂O]⁺Loss of a water moleculePositive nih.gov
[M-H-CO₂]⁻Loss of carbon dioxide from carboxylic acidNegative researchgate.net
[M+H-130]⁺Characteristic side-chain cleavage (C20-C22)Positive (APCI) nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in the structural elucidation of natural products like this compound. These methods provide critical information about the functional groups and conjugated systems present in the molecule, complementing data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, a highly oxygenated lanostane-type triterpenoid (B12794562), the IR spectrum reveals key absorptions characteristic of its structure.

A comparative analysis of Ganoderic Acid A (GAA) and its dehydrogenated derivative, this compound, has shown that the spectral region between 1500 cm⁻¹ and 1800 cm⁻¹ is particularly useful for distinguishing different types of ganoderic acids. nih.gov this compound can be specifically identified by its spectral feature of strong IR bands around 1620 cm⁻¹. nih.gov This absorption is indicative of the conjugated ketone system within its structure. General features in the IR spectra of related ganoderic acids include a broad band for hydroxyl (-OH) groups, typically observed between 3600 and 3200 cm⁻¹, and strong absorptions for carbonyl (C=O) groups from carboxylic acids and ketones. researchgate.net

Table 1: Characteristic Infrared (IR) Absorption Data for this compound and Related Functional Groups

Wavenumber (cm⁻¹)Functional GroupVibrational ModeSource
~3400O-H (hydroxyl)Stretching jfda-online.com
~2930C-H (alkane)Stretching researchgate.net
~1710C=O (Carboxylic Acid, Ketone)Stretching jfda-online.com
~1620C=C-C=O (Conjugated Ketone)Stretching nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems. The structure of this compound contains chromophores, such as α,β-unsaturated keto- and carboxyl- groups, which absorb UV light at specific wavelengths (λmax).

In the analysis of ganoderic acids, UV detection is commonly used in conjunction with High-Performance Liquid Chromatography (HPLC). nih.gov For a range of ganoderic acids, including Ganoderic Acid A, a detection wavelength is often set at 252 nm. jfda-online.com The full UV spectrum is typically recorded over a range, for instance, from 190 to 400 nm, to characterize the metabolites fully. nih.gov The specific λmax values are indicative of the extent and nature of the conjugated systems, which is a critical piece of data for confirming the proposed structure of this compound.

Table 2: Typical Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Ganoderic Acids

ParameterValueSignificanceSource
Detection Wavelength (λmax)~252 nmIndicates absorption by conjugated systems jfda-online.com
Spectral Collection Range190 - 400 nmCaptures all relevant electronic transitions nih.gov

Chiral Separation and Absolute Configuration Determination Methods

This compound possesses multiple stereocenters, making it a chiral molecule. The precise three-dimensional arrangement of atoms, or absolute configuration, is crucial for its biological activity. Therefore, methods for separating its potential stereoisomers and determining the absolute configuration of the naturally occurring form are essential.

Chiral Separation

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, is a significant challenge in chemical analysis. The most prevalent and effective technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). nih.gov

This method utilizes a Chiral Stationary Phase (CSP), which is itself a chiral material capable of interacting differently with each enantiomer. nih.gov For acidic compounds like this compound, anion-exchange type CSPs are particularly effective. chiraltech.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak columns), are widely used and can resolve a broad range of chiral pharmaceuticals. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times on the column and allowing for their separation and quantification. nih.gov

Absolute Configuration Determination

Determining the absolute stereochemistry (e.g., assigning R or S configuration to each stereocenter) is the final step in structural elucidation.

X-ray Crystallography: This is the most definitive method for determining absolute configuration. It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. However, its application is contingent on the ability to grow high-quality crystals, which can be a significant challenge for complex natural products.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. stackexchange.com By comparing the experimental VCD spectrum with spectra predicted for different possible stereoisomers using computational methods like Density Functional Theory (DFT), the absolute configuration can be unambiguously assigned. stackexchange.com

NMR Spectroscopy with Chiral Auxiliaries: In the absence of a crystal structure, NMR spectroscopy can be used. By reacting the chiral molecule with a chiral derivatizing agent or dissolving it in a chiral solvating agent, diastereomeric species are formed. stackexchange.com These diastereomers have distinct NMR spectra, and analysis of the differences, often using 2D-NMR techniques, can allow for the determination of the absolute configuration. stackexchange.com

Comparison of Optical Rotation: The optical rotation of a purified sample can be measured and compared to literature values for standards of known absolute configuration. This is a classical method but relies on the availability of previously characterized authentic samples.

Investigations into Biological Activities and Underlying Molecular Mechanisms of Ganoderenic Acid a

In Vitro Cellular and Biochemical Studies

Ganoderenic Acid A (GAA), a lanostane-type triterpenoid (B12794562) isolated from the fungus Ganoderma lucidum, has been the subject of extensive in vitro research to elucidate its potential biological activities. These studies have primarily focused on its effects on cancer and inflammation, delving into the cellular and molecular pathways it modulates.

GAA has demonstrated significant antineoplastic properties across a variety of cancer cell lines in laboratory settings. bohrium.com Its anti-cancer activity is multifaceted, involving the induction of programmed cell death, inhibition of cell proliferation, modulation of key cancer-related signaling pathways, and suppression of metastasis-related processes. nih.govmdpi.com

One of the primary mechanisms of GAA's anti-cancer effect is its ability to induce apoptosis, or programmed cell death, in malignant cells. ssu.ac.irkne-publishing.com Studies have shown this effect in several cancer types, including human hepatocellular carcinoma (HCC) and B-cell lymphoma. nih.govnih.gov In HCC cell lines HepG2 and SMMC7721, treatment with GAA leads to an increase in apoptotic cells. nih.govnih.gov The molecular mechanism underlying this pro-apoptotic effect involves the activation of the caspase cascade, a crucial component of the apoptotic pathway. nih.gov Specifically, GAA treatment has been observed to increase the expression of cleaved caspase-3, an executioner caspase that plays a key role in the final stages of apoptosis. nih.govnih.gov

Further investigations have revealed that GAA can trigger the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the release of cytochrome c from the mitochondria into the cytosol and the increased activity of caspase-9. nih.gov Additionally, GAA has been shown to upregulate the expression of pro-apoptotic proteins like B-cell lymphoma-2 associated X protein (Bax). nih.gov Purified GAA has exhibited a marked apoptotic effect on B-cell lymphoma cells while showing minimal toxicity to non-malignant B-cells. nih.gov

Cancer Cell LineKey FindingsMolecular Markers Affected
HepG2 & SMMC7721 (Hepatocellular Carcinoma)Induces apoptosis. nih.gov↑ Cleaved caspase-3 nih.govnih.gov
B-cell LymphomaInduces apoptosis with minimal toxicity to non-malignant B-cells. nih.gov↑ Cytochrome c release, ↑ Caspase-3 activity, ↑ Caspase-9 activity, ↑ Bax expression nih.gov
Nalm-6 (Human Leukemia)Significantly induces apoptosis. ssu.ac.irkne-publishing.comDownregulation of miR-17-5p and miR-181b ssu.ac.irssu.ac.ir
MDA-MB-231 (Breast Cancer)Enhances the apoptotic index in a dose-dependent manner. semanticscholar.org↑ Reactive oxygen species (ROS) production semanticscholar.org

This compound significantly inhibits the proliferation of cancer cells in a dose- and time-dependent manner. nih.govnih.gov This anti-proliferative effect is closely linked to its ability to cause cell cycle arrest, effectively halting the process of cell division. In human hepatocellular carcinoma cells (HepG2 and SMMC7721), GAA has been shown to induce cell cycle arrest at the G0/G1 phase. nih.govnih.gov

The molecular basis for this G0/G1 arrest involves the modulation of key cell cycle regulatory proteins. nih.gov Studies have demonstrated that GAA treatment leads to a significant decrease in the expression of cyclin D1, a protein essential for the progression through the G1 phase. nih.govnih.gov Concurrently, GAA increases the expression of p21, a cyclin-dependent kinase inhibitor that acts as a crucial negative regulator of the cell cycle, preventing the transition from G1 to the S phase. nih.govnih.gov

Cancer Cell LineEffect on Cell CycleMolecular Markers Affected
HepG2 & SMMC7721 (Hepatocellular Carcinoma)Arrest at G0/G1 phase. nih.govnih.gov↓ Cyclin D1, ↑ p21 nih.govnih.gov

This compound exerts its anti-cancer effects by targeting critical intracellular signaling pathways that are often dysregulated in cancer. mdpi.comresearchgate.net

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivity is a common feature of many cancers. Research indicates that GAA can inhibit this pathway. mdpi.commdpi.com For instance, GAA has shown cytotoxic effects on human glioblastoma cells by inactivating the PI3K/Akt signaling pathway. mdpi.com By suppressing the activity of key proteins like PI3K, Akt, and mTOR, GAA can effectively disrupt the signals that drive cancer progression. mdpi.comresearchgate.net

The p53-MDM2 pathway is another critical target. The p53 protein is a vital tumor suppressor that can be inactivated by its negative regulator, MDM2, which is often overexpressed in cancer cells. mdpi.combohrium.com There is evidence suggesting that GAA may interact with this pathway, potentially disrupting the p53-MDM2 interaction. mdpi.comresearchgate.net Studies have explored modifying GAA to create derivatives with enhanced activity in regulating the p53 signaling pathway, which can induce apoptosis by up-regulating p53 protein levels. mdpi.combohrium.com

Signaling PathwayEffect of this compoundAssociated Cancer Types (In Vitro)
PI3K/Akt/mTORInhibits/inactivates the pathway, suppressing cancer progression. mdpi.commdpi.comresearchgate.netHuman Glioblastoma, Anaplastic Meningioma mdpi.commdpi.com
p53-MDM2May interact with the pathway, potentially disrupting the MDM2-p53 interaction to restore p53 function. mdpi.comresearchgate.netbohrium.comBreast Cancer (MCF-7), Osteosarcoma (SJSA-1) mdpi.comnih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. In vitro studies have consistently shown that this compound can suppress these processes. nih.gov Using transwell migration and invasion assays, researchers have demonstrated that GAA significantly reduces the number of migratory and invasive cells in human hepatocellular carcinoma (HCC) cell lines, including HepG2 and SMMC7721. bohrium.comnih.govnih.gov Similar inhibitory effects on invasion have been observed in breast cancer and osteosarcoma cells. nih.gov This suggests that GAA possesses anti-invasive and anti-metastatic potential by interfering with the cellular machinery required for cell movement and tissue penetration. nih.gov

Cancer Cell LineAssay UsedObserved Effect
HepG2 (Hepatocellular Carcinoma)Transwell Migration/Invasion AssaySignificantly decreased number of migrated and invasive cells. nih.govnih.gov
SMMC7721 (Hepatocellular Carcinoma)Transwell Migration/Invasion AssaySignificantly decreased number of migrated and invasive cells. nih.govnih.gov
MDA-MB-231 (Breast Cancer)Transwell Invasion AssayMarkedly decreased number of invasive cells. semanticscholar.org

Beyond its anti-cancer properties, this compound exhibits significant anti-inflammatory activity in various in vitro models. nih.govnih.gov Its mechanisms involve the suppression of key inflammatory pathways and the reduction of pro-inflammatory mediator production. spandidos-publications.com

A central target of GAA's anti-inflammatory action is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. spandidos-publications.comsignavitae.com In caerulein-stimulated pancreatic acinar cells and lipopolysaccharide (LPS)-stimulated microglial cells, GAA has been shown to inhibit the activation of the NF-κB pathway. spandidos-publications.comsignavitae.com This is evidenced by a decrease in the phosphorylation of p65 (a key NF-κB subunit) and its inhibitor, IκBα. spandidos-publications.comsignavitae.com By suppressing this pathway, GAA effectively downregulates the expression of numerous inflammatory genes. nih.gov

Consequently, GAA treatment leads to a significant, concentration-dependent reduction in the release of major pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) from LPS-stimulated primary mouse microglia. spandidos-publications.com Similar reductions in inflammatory markers have been observed in models of acute pancreatitis. signavitae.com Furthermore, GAA can mitigate oxidative stress by decreasing the production of Reactive Oxygen Species (ROS). signavitae.com

Cell ModelStimulantKey FindingsMolecular Mechanisms
Primary Mouse MicrogliaLipopolysaccharide (LPS)Significantly decreased release of IL-1β, IL-6, and TNF-α. spandidos-publications.comInhibition of NF-κB pathway activation (↓ p-IκBα, ↓ p-p65). spandidos-publications.com
BV2 MicrogliaLipopolysaccharide (LPS)Attenuated pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). nih.govActivation of Farnesoid X receptor (FXR). nih.govnih.gov
AR42J Pancreatic Acinar CellsCaeruleinReduced inflammatory response and oxidative stress (ROS). signavitae.comInhibition of NF-κB pathway (↓ p-IκBα, ↓ p-p65). signavitae.com
NRK-52E Kidney CellsHypoxia/ReoxygenationSuppressed inflammatory response. nih.govDecreased protein levels of IL-6, COX-2, and iNOS. nih.gov

Anti-Inflammatory Mechanisms at the Cellular and Molecular Level

Suppression of Pro-Inflammatory Cytokines and Mediators (e.g., TNF-α, IL-6)

This compound (GA-A) has demonstrated significant capabilities in suppressing the production and release of key pro-inflammatory cytokines. In various cell models, GA-A consistently mitigates inflammatory responses by downregulating these critical signaling molecules.

Research using primary mouse cortical microglial cells stimulated with lipopolysaccharide (LPS) showed that GA-A significantly decreased the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β) in a concentration-dependent manner. spandidos-publications.comnih.govbohrium.com Interestingly, while the release of these cytokines into the cell culture medium was reduced, their mRNA expression was not altered, suggesting that GA-A may target the cytokine release process itself. spandidos-publications.com In another study with BV2 microglial cells, GA-A also inhibited the release of these pro-inflammatory cytokines. nih.gov

The anti-inflammatory effects of GA-A extend to other cell types. In human nucleus pulposus cells, GA-A was found to suppress the production of IL-6 and IL-1β induced by IL-1β. researchgate.net Similarly, in a model of severe acute pancreatitis, treatment with GA-A significantly ameliorated serum levels of TNF-α, IL-6, and IL-1β in mice. nih.gov Studies on ulcerative colitis models also revealed that GA-A treatment reversed the increase in pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. mdpi.com

Table 1: Effect of this compound on Pro-Inflammatory Cytokines

Cell/Animal Model Stimulant Cytokines Suppressed Reference
Primary Mouse Microglia Lipopolysaccharide (LPS) TNF-α, IL-6, IL-1β spandidos-publications.com, nih.gov
BV2 Microglial Cells Lipopolysaccharide (LPS) TNF-α, IL-6, IL-1β nih.gov
Human Nucleus Pulposus Cells Interleukin-1β (IL-1β) IL-6, IL-1β researchgate.net
Severe Acute Pancreatitis (SAP) Mice Caerulein + LPS TNF-α, IL-6, IL-1β nih.gov
Ulcerative Colitis (UC) Mice Dextran Sulfate (B86663) Sodium (DSS) TNF-α, IL-6, IL-1β mdpi.com
Regulation of Inflammatory Signaling Cascades (e.g., NF-κB, MAPK, TLR4/NLRP3)

The anti-inflammatory effects of this compound are rooted in its ability to modulate critical intracellular signaling pathways.

Nuclear Factor-kappa B (NF-κB) Pathway: A primary mechanism for GA-A's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. nih.gov In LPS-stimulated microglial cells, GA-A treatment reduced the expression of the NF-κB p65 subunit and its inhibitor, IκBα, thereby suppressing the pathway. spandidos-publications.comnih.govsignavitae.com This inhibition prevents the nuclear translocation of NF-κB, which is crucial for the transcription of pro-inflammatory genes. researchgate.net This mechanism has been observed in various models, including IL-1β-induced inflammation in human nucleus pulposus cells and caerulein-stimulated pancreatic acinar cells. researchgate.netsignavitae.comnih.gov Molecular docking studies further support these findings, showing that GA-A has a significant binding competence to the p65 subunit. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: GA-A also regulates the MAPK signaling pathways, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. In a mouse model of renal fibrosis, GA-A was found to partially downregulate the phosphorylation of ERK, JNK, and p38. nih.gov This suggests that GA-A can ameliorate inflammatory conditions by inhibiting these Smad-independent pathways. nih.gov In Alzheimer's disease cell models, GA-A was shown to inhibit the expression of proteins related to the MAPK pathway and significantly reverse ERK protein expression. researchgate.netresearchgate.net

Toll-like Receptor 4 (TLR4)/NLRP3 Inflammasome Pathway: GA-A has been shown to suppress the activation of the TLR4/NLRP3 signaling axis. In nucleus pulposus cells subjected to oxidative stress, GA-A pretreatment notably suppressed the mRNA and protein expression of TLR4 and NLRP3. nih.govresearchgate.net This pathway is critical in various inflammatory diseases, and its inhibition by GA-A points to a significant therapeutic potential. nih.gov Further studies in models of severe acute pancreatitis confirmed that GA-A treatment down-regulated TLR4-MAPK/NF-κB signaling and NLRP3 inflammasome activation in both pancreatic and ileal tissues. nih.gov Similarly, in atherosclerosis models, ganoderic acids were found to exert anti-atherosclerotic effects by regulating the TLR4/MyD88/NF-κB signaling pathway. nih.govresearchgate.net

Table 2: Regulation of Inflammatory Signaling Cascades by this compound

Signaling Pathway Cell/Model System Key Proteins Modulated Outcome Reference
NF-κB Mouse Microglia, Human Nucleus Pulposus Cells, Pancreatic Acinar Cells p65, IκBα Suppression of pro-inflammatory cytokine production spandidos-publications.com, researchgate.net, signavitae.com
MAPK Mouse Renal Fibrosis Model, HT22 Cells (AD Model) p-ERK, p-JNK, p-p38 Attenuation of fibrosis and apoptosis nih.gov, researchgate.net
TLR4/NLRP3 Human Nucleus Pulposus Cells, SAP Mice Model, Atherosclerosis Model TLR4, NLRP3, Caspase-1 Inhibition of apoptosis, oxidative stress, and inflammation nih.gov, nih.gov, researchgate.net

Immunomodulatory Effects on Immune Cell Function

This compound exerts notable immunomodulatory effects, primarily by influencing the function and activation state of key immune cells like microglia and macrophages.

In the central nervous system, GA-A has been shown to suppress the activation of microglia, which are the primary immune cells of the brain. nih.gov In studies using LPS-stimulated BV2 microglial cells, GA-A treatment significantly suppressed cell proliferation and activation. nih.gov This was evidenced by a decrease in the expression of Iba1, a specific marker for microglial activation. nih.gov Furthermore, GA-A promoted the polarization of microglia from a pro-inflammatory M1 state to an anti-inflammatory M2 state. nih.gov

The compound's influence extends to peripheral macrophages. In a mouse model of atherosclerosis, ganoderic acids significantly reduced the proportion of pro-inflammatory M1 macrophages within atherosclerotic plaques, which contributes to plaque stability. nih.govresearchgate.net In vitro experiments confirmed that GA-A decreased the percentage of CD86+ M1 macrophages. nih.gov This modulation of macrophage polarization is achieved, in part, through the inhibition of the TLR4/MyD88/NF-κB signaling pathway. nih.govresearchgate.net

Table 3: Immunomodulatory Effects of this compound

Immune Cell Type Model System Key Marker/Process Modulated Effect of this compound Reference
Microglia LPS-stimulated BV2 cells Iba1 expression, M1/M2 polarization Suppression of activation, promotion of M2 phenotype nih.gov
Macrophages Atherosclerosis mouse model, In vitro macrophages M1 polarization (CD86+ cells) Inhibition of M1 polarization nih.gov, researchgate.net

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Regulation

This compound demonstrates significant antioxidant properties by mitigating oxidative stress and regulating the production of reactive oxygen species (ROS).

In models of acute pancreatitis using caerulein-stimulated pancreatic acinar cells, GA-A treatment effectively mitigated oxidative stress by decreasing ROS production. signavitae.com Similarly, in nucleus pulposus cells subjected to hydrogen peroxide (H₂O₂)-induced stress, GA-A inhibited the generation of oxidative stress mediators. researchgate.net

The neuroprotective effects of GA-A are also linked to its antioxidant capacity. In primary hippocampal neurons cultured in a magnesium-free medium to model epilepsy, GA-A significantly improved the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). nih.gov In Parkinson's disease models, GA-A treatment decreased levels of iron, malondialdehyde (MDA), and total ROS, while simultaneously increasing the level of the crucial endogenous antioxidant glutathione (B108866) (GSH). nih.gov

Table 4: Antioxidant Effects of this compound

Model System Oxidative Stress Marker Effect of this compound Reference
Pancreatic Acinar AR42J Cells Reactive Oxygen Species (ROS) Decreased production signavitae.com
Primary Hippocampal Neurons Superoxide Dismutase (SOD) Increased activity nih.gov
Parkinson's Disease (PD) Models ROS, MDA, Iron, Glutathione (GSH) Decreased ROS, MDA, Iron; Increased GSH nih.gov
H₂O₂-treated Nucleus Pulposus Cells Oxidative stress mediators Inhibition researchgate.net

Enzyme Inhibition Studies (e.g., Aldose Reductase, 5α-Reductase, Cholinesterase, Xanthine (B1682287) Oxidase)

This compound and related triterpenoids have been evaluated for their ability to inhibit various enzymes implicated in disease pathology.

Aldose Reductase: this compound has been identified as a potent inhibitor of human aldose reductase in vitro. elsevierpure.comnih.gov This enzyme is a key player in the polyol pathway, which is implicated in diabetic complications. The inhibitory activity of this compound is significantly influenced by its chemical structure; specifically, the presence of a free carboxyl group in its side chain is essential for its potent inhibitory effect. elsevierpure.comnih.govnih.gov The methyl ester form of the acid shows considerably lower activity. elsevierpure.comnih.gov

5α-Reductase: Research into the inhibition of 5α-reductase, an enzyme involved in converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), has primarily focused on other ganoderic acids, such as Ganoderic Acid DM. nih.govnih.govresearchgate.netjst.go.jp These studies have shown that certain triterpenoids from Ganoderma lucidum can inhibit 5α-reductase activity, suggesting a potential application in conditions like benign prostatic hyperplasia. nih.govjst.go.jp While this compound itself is not highlighted as a primary inhibitor in the available search results, the activity of structurally similar compounds is noteworthy.

Cholinesterase and Xanthine Oxidase: There is limited specific information in the provided search results regarding the direct inhibitory effects of this compound on cholinesterase and xanthine oxidase.

Table 5: Enzyme Inhibition by this compound and Related Compounds

Enzyme Inhibitor Key Finding Reference
Aldose Reductase This compound Potent in vitro inhibition; free carboxyl group is essential. elsevierpure.com, nih.gov
5α-Reductase Ganoderic Acid DM (related compound) Inhibits enzyme activity; potential for treating prostatic hyperplasia. nih.gov, nih.gov

Receptor Binding and Ligand-Target Interaction Analysis

Computational and in-vitro studies have explored the interaction of this compound with various protein targets, providing insight into its mechanisms of action.

Farnesoid X Receptor (FXR): In a study on neuroinflammation, GA-A was found to inhibit LPS-induced neuroinflammation in BV2 microglial cells by activating the Farnesoid X Receptor (FXR). nih.gov The study showed that antagonizing FXR reversed the anti-inflammatory effects of GA-A, confirming FXR as a key target. nih.gov

β-Adrenergic Receptors: GA-A's neuroprotective effects against nitric oxide-induced stress in SH-SY5Y neural cells are mediated through the stimulation of β-adrenergic receptors. nih.govnih.gov The protective effect was blocked by β1- and β2-adrenergic receptor antagonists, highlighting the crucial role of this receptor system in GA-A's action in this context. nih.gov

Other Targets (from computational studies): Molecular docking analyses have predicted that GA-A can interact with a wide range of targets. These include:

DNA-Topoisomerase IIβ: GA-A was found to dock at the active site, interacting with amino acid residues like Proline-819 and Methionine-782, as well as DNA residues, suggesting a potential mechanism for anticancer activity. researchgate.net

Receptor Tyrosine Kinases: In silico studies identified GA-A as a promising isoform for binding to receptors like the Insulin Receptor (IR), Insulin-like growth factor receptor 1 (IGFR-1), and others, with interactions involving hydrogen bonding and lipophilic contacts. nih.gov

Leucine-rich repeat kinase 2 (LRRK2): Computational analysis identified GA-A as a promising compound targeting LRRK2, a protein implicated in Parkinson's disease. nih.gov

MDM2: In the context of cancer, derivatives of GA-A have been shown to potentially bind to MDM2, inhibiting its interaction with p53. mdpi.com

Table 6: Receptor and Target Interactions of this compound

Receptor/Target Study Type Key Interacting Residues/Mechanism Potential Implication Reference
Farnesoid X Receptor (FXR) In-vitro (BV2 cells) Activation of FXR Anti-neuroinflammatory nih.gov
β-Adrenergic Receptors In-vitro (SH-SY5Y cells) Stimulation of β1 and β2 receptors Neuroprotection nih.gov, nih.gov
DNA-Topoisomerase IIβ Molecular Docking Proline-819, Methionine-782 Anticancer researchgate.net
LRRK2 Molecular Docking/Dynamics Interacts with scaffold (ankyrin) domain Parkinson's Disease Therapy nih.gov
Receptor Tyrosine Kinases Molecular Docking Hydrogen bonding, lipophilic interactions Anticancer nih.gov

Neuroprotective Effects in Neuronal Cell Models

This compound has demonstrated multifaceted neuroprotective properties across various in-vitro neuronal cell models, suggesting its potential as a therapeutic agent for neurological disorders. researchgate.net

In models of Parkinson's disease, GA-A significantly mitigated neurotoxicity and the loss of dopaminergic neurons induced by toxins like MPP+ and MPTP. nih.gov The underlying mechanism involves the inhibition of NCOA4-mediated ferritinophagy, a form of autophagy, which in turn suppresses neuronal ferroptosis (a form of iron-dependent cell death). nih.govmdpi.com

In the context of Alzheimer's disease, GA-A protected HT22 neuronal cells from amyloid-beta (Aβ₂₅₋₃₅)-induced apoptosis. researchgate.net This protection was achieved by inhibiting the ERK/MAPK signaling pathway, which led to reduced oxidative stress, decreased levels of cleaved caspase-3, and lower expression of pathological markers like Aβ and phosphorylated Tau protein. researchgate.netresearchgate.net Another study showed GA-A inhibits the apoptosis of PC12 cells by downregulating the pro-apoptotic protein Bax and suppressing the phosphorylation of tau protein at specific sites. mdpi.com

Furthermore, GA-A protects neuronal cells (SH-SY5Y and PC12) from stress induced by excessive nitric oxide (NO), a key mediator of neuronal damage. nih.govnih.govresearchgate.net This protection is linked to its ability to stimulate β-adrenergic receptors. nih.gov In epilepsy models using primary hippocampal neurons, GA-A was shown to potentiate antioxidant effects, stabilize mitochondrial membrane potential, and ultimately inhibit apoptosis. nih.gov

Table 7: Neuroprotective Effects of this compound in Neuronal Models

Neuronal Cell Model Insult/Stressor Key Neuroprotective Mechanism Observed Outcome Reference
PD Cell/Mouse Models MPP+/MPTP Inhibition of NCOA4-mediated ferritinophagy and ferroptosis Mitigated neurotoxicity and dopaminergic neuron loss nih.gov
HT22 Cells (AD Model) Amyloid-beta (Aβ₂₅₋₃₅) Inhibition of ERK/MAPK pathway, reduced apoptosis Alleviated apoptosis and pathological damage researchgate.net
PC12 Cells Okadaic Acid Downregulation of Bax, suppression of tau phosphorylation Reduced apoptosis, neuroprotective effect mdpi.com
SH-SY5Y Cells Sodium Nitroprusside (NO donor) Stimulation of β-adrenergic receptors Attenuated cytotoxicity and NO increase nih.gov, nih.gov
Primary Hippocampal Neurons Magnesium-free medium (epilepsy model) Increased SOD activity, stabilized mitochondrial membrane Reduced apoptosis rate nih.gov

Table of Mentioned Compounds

Compound Name
5α-lanosta-7,9(11),24-triene-15alpha,26-dihydroxy-3-one
Adenine
Aldose Reductase
Caerulein
Caspase-1
Caspase-3
Cholinesterase
Cytosine
Dextran Sulfate Sodium
Dihydrotestosterone (DHT)
This compound
Ganoderic Acid C2
Ganoderic Acid DM
Glutathione (GSH)
Glybenclamide
Guanine
Hydrogen peroxide (H₂O₂)
ICI 118551
Insulin
Interleukin-1-beta (IL-1β)
Interleukin-6 (IL-6)
Interleukin-10 (IL-10)
Lipopolysaccharide (LPS)
Malondialdehyde (MDA)
Metoprolol
Nitric oxide (NO)
Okadaic acid
Palmitic acid
Phentolamine
Reactive Oxygen Species (ROS)
Sodium Nitroprusside
Superoxide dismutase (SOD)
Testosterone
Tumor Necrosis Factor-alpha (TNF-α)
Xanthine Oxidase

Hepatoprotective Mechanisms in Cellular Models of Liver Injury

This compound (GAA) has demonstrated significant protective effects against liver injury in various cellular models. Its mechanisms of action are multifaceted, involving the regulation of metabolic pathways, reduction of inflammation, and mitigation of cellular stress.

Research has shown that GAA can protect against liver damage induced by toxins such as α-amanitin. In these models, its hepatoprotective effects are attributed to the regulation of several key metabolic processes, including retinol (B82714) metabolism, the biosynthesis of tyrosine, tryptophan, fatty acids, and sphingosine (B13886), as well as the metabolism of branched-chain amino acids. nih.gov

Furthermore, GAA exhibits protective capabilities against both non-alcoholic and alcoholic liver injury. mdpi.com In models of non-alcoholic fatty liver disease (NAFLD), GAA is shown to improve the condition by modulating signaling pathways involved in free fatty acid synthesis, lipid oxidation, and liver inflammation, such as the NF-κB and AMPK pathways. nih.govmdpi.com For alcoholic liver injury, GAA's benefits are linked to its ability to enhance lipid metabolism, regulate the expression of inflammation-associated mRNA, and modulate the composition of gut microbiota. mdpi.comnih.gov Studies using mouse models with excessive alcohol intake have confirmed that GAA supplementation can significantly inhibit the elevation of liver index, serum lipids, aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT), while also protecting against excessive lipid accumulation in the liver. nih.gov This protection is associated with the regulation of genes involved in alcohol metabolism, fatty lipid metabolism, and oxidative stress. nih.gov

Table 1: Summary of Hepatoprotective Mechanisms of this compound in Cellular and Animal Models

Model System Inducing Agent Key Mechanistic Findings References
Cellular Model α-amanitin Regulation of retinol, amino acid, fatty acid, and sphingosine metabolism. nih.gov
Animal Model (Rats) Methionine/Choline Deficient High-Fat Diet (NAFLD model) Modulation of free fatty acid synthesis, lipid oxidation, and inflammation via NF-κB and AMPK pathways. nih.govmdpi.com
Animal Model (Mice) Excessive Alcohol Intake (ALD model) Improved lipid metabolism, regulation of inflammation-associated mRNA, modulation of gut microbiota, reduced serum AST & ALT. mdpi.comnih.gov

Modulation of Metabolic Pathways (e.g., Glucose and Lipid Metabolism)

This compound exerts considerable influence over key metabolic pathways, particularly those governing glucose and lipid metabolism. This modulation is central to its observed therapeutic effects in various conditions, including metabolic disorders and liver disease.

The metabolism of GAA itself involves extensive phase I (reduction, oxidation, hydroxylation) and phase II (glucuronidation, sulfation) biotransformations, primarily in the liver. frontiersin.orgnih.gov This metabolic processing is crucial for its bioavailability and activity.

In the context of its effects on systemic metabolism, GAA has been shown to improve non-alcoholic fatty liver disease by directly intervening in lipid pathways. It modulates the synthesis of free fatty acids and enhances lipid oxidation. nih.govmdpi.com These actions are mediated through the regulation of critical metabolic signaling pathways, including the AMPK and NF-κB pathways. nih.govmdpi.com In models of alcoholic liver injury, GAA regulates the expression of genes controlling alcohol and fatty lipid metabolism. nih.gov Beyond lipid metabolism, GAA has been found to regulate the biosynthesis of amino acids (tyrosine, tryptophan), retinol, and sphingosines, highlighting its broad impact on cellular metabolic homeostasis. nih.gov

Table 2: Effects of this compound on Metabolic Pathways

Metabolic Area Specific Pathway/Process Affected Key Outcomes References
Lipid Metabolism Free Fatty Acid Synthesis Decreased nih.govmdpi.com
Lipid Oxidation Increased nih.govmdpi.com
Alcohol Metabolism-Related Genes Regulated nih.gov
Amino Acid Metabolism Tyrosine & Tryptophan Biosynthesis Regulated nih.gov
Other Pathways Retinol Metabolism Regulated nih.gov
Sphingosine Biosynthesis Regulated nih.gov
NF-κB Signaling Pathway Modulated nih.govmdpi.com
AMPK Signaling Pathway Modulated nih.govmdpi.com

Anti-Intervertebral Disc Degeneration Mechanisms in Cellular Models

This compound has emerged as a potential therapeutic agent for intervertebral disc degeneration (IVDD), a primary cause of chronic back pain. nih.govnih.gov Research using cellular models of IVDD, primarily focusing on nucleus pulposus (NP) cells, has elucidated its protective mechanisms.

In NP cells subjected to oxidative stress (e.g., using H₂O₂), GAA has been shown to significantly inhibit apoptosis, reduce the release of pro-inflammatory cytokines, and suppress oxidative stress mediators. nih.govnih.govresearchgate.net A key mechanism underlying these effects is the suppression of the TLR4/NLRP3 signaling pathway. nih.govnih.gov

Furthermore, GAA protects the extracellular matrix (ECM) of the nucleus pulposus, which is crucial for disc integrity. It achieves this by downregulating the expression of major matrix-degrading enzymes, including matrix metalloproteinases (MMP-3, MMP-13) and aggrecanases (ADAMTS4, ADAMTS5). nih.govresearchgate.net Concurrently, GAA upregulates the synthesis of essential ECM components like Type II Collagen and Aggrecan. nih.govnih.govresearchgate.net In models where inflammation is induced by Interleukin-1β (IL-1β), GAA alleviates the dysfunction of NP cells by inhibiting the NF-κB pathway, thereby reducing inflammation and ECM degradation. nih.govresearchgate.net This includes suppressing the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). researchgate.net

Table 3: Protective Effects of this compound on Nucleus Pulposus (NP) Cells

Stimulus/Model Key Effects of GAA Underlying Mechanism References
H₂O₂ (Oxidative Stress) Inhibited apoptosis, inflammation, and oxidative stress. Suppression of TLR4/NLRP3 signaling axis. nih.govnih.govresearchgate.net
H₂O₂ (Oxidative Stress) Suppressed MMP-3, MMP-13, ADAMTS4, ADAMTS5. Upregulated Collagen II, Aggrecan. Inhibition of catabolic enzymes and promotion of anabolic factors. nih.govnih.govresearchgate.net
IL-1β (Inflammation) Reduced inflammation (↓NO, PGE2, iNOS, COX-2) and ECM degradation. Inhibition of the NF-κB pathway. nih.govresearchgate.net

In Vivo Animal Model Research

Efficacy in Rodent Models of Inflammation

This compound has demonstrated significant anti-inflammatory efficacy across various rodent models of inflammatory diseases.

In a mouse model of rheumatoid arthritis, GAA treatment was found to reduce serum levels of key inflammatory markers including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and NF-κB. nih.govnih.gov This biochemical improvement was accompanied by reduced joint damage, lower arthritis scores, and decreased knee temperature and circumference, indicating a potent anti-arthritic and antinociceptive effect. nih.govnih.gov Similar therapeutic effects were observed in a rat model of collagen-induced arthritis, where the mechanism was linked to the regulation of the JAK3/STAT3 and NF-κB signaling pathways. researchgate.net

GAA's anti-inflammatory properties extend to other organ systems. In a mouse model of renal ischemia-reperfusion injury, pretreatment with GAs significantly mitigated renal dysfunction and tissue damage. nih.gov This protection was achieved by reducing pro-inflammatory factors like IL-6, COX-2, and iNOS through the inhibition of the TLR4/MyD88/NF-κB signaling pathway. nih.gov Additionally, in a mouse model of bronchial asthma, GAA exerted an anti-asthmatic effect by inhibiting the TLR/NF-κB pathway, which led to a reduction in inflammatory cells and Th2 cytokines such as IL-4, IL-5, and IL-13 in the airways. mdpi.com

Table 4: Efficacy of this compound in Rodent Models of Inflammation

Disease Model Animal Key Findings Implicated Pathway References
Rheumatoid Arthritis Mice Reduced serum IL-6, TNF-α, NF-κB; decreased joint damage and arthritis score. NF-κB nih.govnih.gov
Collagen-Induced Arthritis Rats Reduced joint inflammation. JAK3/STAT3, NF-κB researchgate.net
Renal Ischemia-Reperfusion Mice Relieved renal dysfunction; reduced IL-6, COX-2, iNOS. TLR4/MyD88/NF-κB nih.gov
Bronchial Asthma Mice Reduced inflammatory cells and Th2 cytokines (IL-4, IL-5, IL-13). TLR/NF-κB mdpi.com

Antitumor Efficacy in Xenograft or Syngeneic Animal Models

Research into the in vivo antitumor efficacy of this compound has provided evidence of its potential as an anticancer agent. Studies in syngeneic mouse models, which utilize immunocompetent mice, are particularly valuable as they allow for the assessment of the compound's interaction with the host immune system.

One key study utilized a syngeneic model with mice bearing EL4 lymphoma. In this model, GAA was shown to significantly prolong the survival of the mice and reduce the metastasis of cancer cells to the liver. nih.gov This demonstrates a direct impact on tumor progression and spread in a host with a functional immune system.

In another study involving a CT26 colon tumor-bearing mouse model, Ganoderic Acid (GA) was shown to possess not only direct anti-tumor activity but also the ability to alleviate chemotherapy-induced fatigue. nih.gov This suggests a dual benefit of GAA in an oncology setting: targeting the tumor while also improving the quality of life during conventional treatment. While many studies highlight the potent in vitro anticancer activities of GAA against various cancer cell lines, including hepatocellular carcinoma, the volume of published in vivo data specifically for GAA in xenograft or syngeneic models remains focused on these key findings. mdpi.comnih.gov It is important to note that other ganoderic acid variants, such as GA-T and GA-Me, have also shown significant antitumor effects in various animal models. nih.govpsu.edulongdom.org

Table 5: Antitumor Efficacy of this compound in Animal Models

Model Type Cancer Type Animal Model Key Outcomes References
Syngeneic EL4 Lymphoma Mice Prolonged survival, decreased liver metastasis. nih.gov
Syngeneic CT26 Colon Carcinoma Mice Exhibited anti-tumor activity, alleviated chemotherapy-induced fatigue. nih.gov

Immunomodulation in Animal Systems

This compound has been shown to modulate the immune system in animal models, suggesting its therapeutic effects are, in part, mediated by its influence on immune responses.

In a syngeneic mouse model of EL4 lymphoma, GAA was found to enhance cell-mediated immune responses. This was achieved by attenuating myeloid-derived suppressor cells (MDSCs), a group of immune cells known to inhibit T-cell responses and promote tumor growth. nih.gov By reducing the suppressive activity of MDSCs, GAA helps to restore an effective anti-tumor immune environment.

Furthermore, GAA's immunomodulatory capacity has been extensively demonstrated in animal models of multiple sclerosis (MS), an autoimmune disease of the central nervous system. researchgate.net In both cuprizone-induced and myelin oligodendrocyte glycoprotein (B1211001) (MOG)-induced experimental autoimmune encephalomyelitis (EAE) mouse models, GAA treatment modulated the neuroimmune environment. It enhanced the expression of anti-inflammatory and regenerative markers, such as Interleukin-4 (IL-4) and Brain-Derived Neurotrophic Factor (BDNF). mdpi.comresearchgate.net Simultaneously, it suppressed the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). mdpi.comresearchgate.net This shift from a pro-inflammatory to an anti-inflammatory and regenerative state was shown to be dependent on the activation of the Farnesoid-X-receptor (FXR), identifying a novel mechanism for its immunomodulatory action. researchgate.net

Table 6: Immunomodulatory Effects of this compound in Animal Systems

Disease Model Animal Model Key Immunomodulatory Effects Mechanism/Pathway References
EL4 Lymphoma Syngeneic Mice Attenuated myeloid-derived suppressor cells (MDSCs), enhancing cell-mediated immunity. Not specified nih.gov
Multiple Sclerosis (Cuprizone & EAE models) Mice Enhanced anti-inflammatory markers (IL-4, BDNF); inhibited pro-inflammatory markers (IL-1β, IL-6). Activation of Farnesoid-X-receptor (FXR). mdpi.comresearchgate.net

Neuroinflammation and Neurodegenerative Disease Models

This compound (GAA) has demonstrated significant therapeutic potential in models of neuroinflammation, a key pathological feature in the onset and progression of various neurodegenerative diseases. nih.govnih.gov Research has focused on its ability to modulate microglial activity, the primary immune cells of the central nervous system. In in vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, GAA has been shown to suppress neuroinflammation by activating the farnesoid X receptor (FXR). nih.govnih.gov This activation leads to a cascade of anti-inflammatory effects, including the inhibition of microglial proliferation and a shift in their polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state. nih.gov This shift is critical, as M1 microglia release pro-inflammatory cytokines, while M2 microglia are involved in tissue repair and resolution of inflammation. GAA was found to inhibit the release of pro-inflammatory cytokines while promoting the expression of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival and growth. nih.gov

In animal models, the effects of GAA extend to conditions like post-stroke depression (PSD) and Alzheimer's disease (AD). In a rat model of PSD, GAA administration was found to alleviate depressive-like behaviors and mitigate neuronal damage in the hippocampus. tandfonline.com The mechanism in this model involved weakening the inflammatory response and modulating microglial polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype, a process linked to the activation of the ERK/CREB signaling pathway. tandfonline.com For Alzheimer's disease models, GAA has shown promise by addressing the neuroinflammatory component through the regulation of the Th17/Tregs axis. acs.org An imbalance in this axis is associated with neuroinflammation in AD. GAA was found to potentially inhibit the JAK/STAT signaling pathway, which is induced by Th17 cells, and enhance mitochondrial function by regulating Treg cells. acs.org These findings collectively suggest that GAA's neuroprotective effects are strongly linked to its ability to suppress key inflammatory pathways and modulate the brain's immune environment. nih.govnih.govacs.org

Table 1: Effects of this compound in Neuroinflammation and Neurodegenerative Disease Models

Model Key Findings Molecular Mechanisms Reference
LPS-stimulated BV2 Microglia Suppressed microglial proliferation and activation; Promoted M1 to M2 polarization; Inhibited pro-inflammatory cytokines; Promoted BDNF expression. Activation of Farnesoid X Receptor (FXR). nih.gov
Rat Model of Post-Stroke Depression Attenuated depressive-like behaviors; Mitigated neuronal damage; Reduced inflammatory response in the hippocampus. Modulated microglial polarization (M1 to M2 shift) via the ERK/CREB pathway. tandfonline.com
d-galactose-induced Mouse Model of Alzheimer's Disease Alleviated neuroinflammatory effects. Regulated the imbalance of the Th17/Tregs axis; Potential inhibition of JAK/STAT signaling. acs.org

Hepatic Protection and Metabolic Regulation in Animal Studies

This compound has been extensively studied for its hepatoprotective properties and its role in regulating metabolic disorders in various animal models. In studies of alcoholic liver injury, oral administration of GAA to mice significantly mitigated liver damage. rsc.orgnih.gov It was observed to inhibit the elevation of key serum markers of liver injury such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). rsc.orgnih.gov Furthermore, GAA protected against excessive lipid accumulation (steatosis) and pathological changes in the liver induced by alcohol. rsc.org The protective mechanisms involve the amelioration of oxidative stress by decreasing levels of malondialdehyde (MDA) and increasing the activities of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD). rsc.org

In the context of non-alcoholic fatty liver disease (NAFLD), GAA has also shown significant therapeutic effects. In rats fed a high-fat diet (HFD) to induce NAFLD, GAA treatment improved liver function, reduced liver weight, and ameliorated pathological changes. bohrium.com It was found to regulate the expression of key proteins involved in fatty acid synthesis and oxidation, such as sterol regulatory element-binding protein (SREBP), and AMP-activated protein kinase (AMPK). bohrium.com Similarly, in hyperlipidemic mice fed an HFD, GAA intervention significantly inhibited body weight gain, reduced adipose tissue, and improved serum and liver biochemical parameters related to lipid metabolism. nih.govrsc.org Metabolomic analysis of the liver in these mice revealed that GAA significantly regulated metabolic pathways including primary bile acid biosynthesis and fatty acid biosynthesis. nih.gov Studies on α-amanitin-induced liver injury also confirmed GAA's protective role, where it was shown to regulate disrupted metabolic pathways including fatty acid biosynthesis and sphingolipid metabolism, thereby reducing cellular toxicity and apoptosis in liver cells. mdpi.com

Table 2: Effects of this compound on Hepatic Protection and Metabolic Regulation

Model Key Findings Molecular Mechanisms Reference
Alcoholic Liver Injury (Mice) Inhibited elevation of serum ALT, AST, TG, TC; Reduced hepatic lipid accumulation; Ameliorated oxidative stress. Increased antioxidant enzyme activity (CAT, SOD); Regulated genes related to lipid metabolism and inflammation. rsc.orgnih.gov
High-Fat Diet-Induced NAFLD (Rats) Decreased liver weight; Restored serum ALT, AST, bilirubin, TG, and cholesterol levels; Ameliorated pathological changes. Regulated proteins involved in lipid oxidation and inflammation (e.g., AMPK, NF-κB). bohrium.com
High-Fat Diet-Induced Hyperlipidemia (Mice) Inhibited body weight gain; Ameliorated serum and liver lipid parameters; Alleviated hepatic lipid droplet accumulation. Regulated hepatic genes in fatty acid and bile acid metabolism; Altered gut microbiota composition. nih.govrsc.org
α-Amanitin-Induced Liver Injury (Mice) Reduced inflammatory response (ROS, IL-6, TNF-α); Mitigated oxidative stress; Protected the liver. Regulated metabolic pathways including fatty acid biosynthesis, sphingolipid metabolism, and retinol metabolism. mdpi.com

Bone Metabolism Modulation in Osteoporosis Models

Investigations into this compound have revealed its potential as a modulator of bone metabolism, particularly in the context of osteoporosis. Osteoporosis is characterized by decreased bone mass and microarchitectural deterioration, leading to increased fracture risk. nih.govnih.gov In an in vivo osteoporosis model using ovariectomized (OVX) mice, which mimics postmenopausal osteoporosis, Ganoderic acid A was shown to inhibit bone loss in a dose-dependent manner. nih.govnih.gov This finding suggests a protective effect against the bone degradation typically seen in estrogen-deficient states.

The underlying mechanisms for this bone-protective effect have been explored in both in vivo and in vitro models. nih.govresearchgate.net Studies using primary osteoblasts and the MC3T3-E1 osteoblast precursor cell line have shown that this compound promotes osteogenic differentiation, even under conditions of oxidative stress induced by hydrogen peroxide (H₂O₂). nih.govnih.govresearchgate.net Network pharmacology screening and subsequent bioinformatics analysis predicted that a key target for this compound's action is PIK3CA (Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha). nih.govnih.gov Mechanistic studies confirmed that this compound activates the Akt signaling pathway downstream of PIK3CA. nih.govnih.gov This activation, in turn, inhibits the expression of TWIST1, a protein known to suppress bone formation. nih.govnih.gov By downregulating TWIST1, this compound leads to the upregulation of crucial osteogenic markers such as RUNX2, OPN, and β-catenin, thereby promoting bone formation and counteracting osteoporotic processes. nih.gov

Table 3: Effects of this compound on Bone Metabolism in Osteoporosis Models

Model Key Findings Molecular Mechanisms Reference
Ovariectomy (OVX)-Induced Osteoporosis (Mice) Inhibited bone loss in a dose-dependent manner; Increased expression of osteogenic markers (RUNX2, OPN, β-catenin). Modulated the PIK3CA/p-Akt/TWIST1 signaling pathway. nih.govnih.gov
H₂O₂-Induced Oxidative Stress in Osteoblasts (MC3T3-E1 and primary cells) Promoted osteogenic differentiation. Activated the PIK3CA/Akt pathway, leading to inhibition of TWIST1 expression. nih.govnih.govresearchgate.net

Structure Activity Relationship Sar and Structural Modification Research of Ganoderenic Acid a

Impact of Specific Functional Groups (e.g., hydroxyl, carbonyl, carboxylic acid) on Activity

The presence and position of specific functional groups on the Ganoderenic Acid A molecule have a profound impact on its biological activity. The carboxylic acid group in the side chain is frequently identified as essential for certain inhibitory activities.

Carboxylic Acid Group: Studies comparing the bioactivity of this compound and its methyl ester derivative, Methyl Ganoderenate A, have demonstrated the critical role of the terminal carboxylic acid. For instance, in assays for aldose reductase inhibition, this compound shows significantly higher activity than its esterified counterpart. nih.gov This suggests that the negatively charged carboxylate ion at physiological pH is a key feature for binding to the active site of the enzyme. A similar essential role for the carboxylic acid group has been noted in the 5α-reductase inhibitory activity of related ganoderic acids. nih.gov

Double Bonds: The unsaturation in the structure, including a double bond moiety at C-20 and C-22 in the side chain, has been found to contribute to improved aldose reductase inhibitory activity in related compounds. nih.gov

Table 1: Effect of Carboxylic Acid Methylation on Aldose Reductase Inhibitory Activity This interactive table summarizes the importance of the carboxylic acid functional group in the activity of this compound against aldose reductase. Data is compiled from comparative studies.

Compound Functional Group at C-26 Aldose Reductase IC50 (µM) Conclusion
This compound Carboxylic Acid (-COOH) 119.2 The free carboxylic acid is essential for potent inhibitory activity.
Methyl Ganoderenate A Methyl Ester (-COOCH3) > 183.9 Esterification of the carboxylic acid group leads to a significant loss of activity.

Rational Design and Synthesis of this compound Derivatives

The rational design and synthesis of this compound derivatives are challenging endeavors, primarily due to the compound's complex structure and the difficulties associated with its isolation. Research has highlighted that this compound is often isolated in very small quantities from its natural source, Ganoderma lucidum. nih.govresearchgate.net A significant hurdle in obtaining pure material for synthetic modification is its tendency to co-elute with other isomeric triterpenoids, such as Ganoderenic Acid D, during chromatographic separation. nih.govresearchgate.net

These purification challenges limit the availability of starting material for extensive derivatization studies. While the total synthesis of such a complex molecule is a formidable task, research on related, more abundant ganoderic acids has explored the synthesis of analogues to probe SAR. nottingham.ac.uk For instance, the synthesis of new triazole and tetrazole side chain derivatives of ganoderic acid analogues has been explored, suggesting a potential strategy that could be applied to this compound if sufficient quantities were available. nottingham.ac.uk Such approaches aim to replace the native carboxylic acid side chain with bioisosteres to explore different binding interactions and improve pharmacokinetic properties. However, specific reports on the rational design and total synthesis of a library of this compound derivatives remain limited in the scientific literature.

Semi-Synthetic Modifications and Their Biological Evaluation

Semi-synthetic modification offers a more accessible route to producing derivatives of this compound, starting from the naturally isolated product. These modifications are often simple chemical transformations aimed at probing the importance of specific functional groups, as highlighted by SAR studies.

A key example of a semi-synthetic modification is the esterification of the carboxylic acid group. To overcome the purification challenges of Ganoderic Acid A (a closely related compound), researchers have resorted to generating its methyl ester. nih.govresearchgate.net This derivative is more easily separated from impurities. Subsequently, the pure methyl ester can be hydrolyzed back to the parent compound, yielding pure Ganoderic Acid A. nih.govresearchgate.net This process involves two semi-synthetic steps. The biological evaluation of this simple methyl ester derivative of this compound, as mentioned previously, confirmed the essential nature of the free carboxylic acid for aldose reductase inhibitory activity, as the derivative was found to be much weaker. nih.gov

While extensive libraries of semi-synthetic derivatives of this compound have not been widely reported, the methodologies used for related Ganoderma triterpenoids, such as the synthesis of ganodermantriol and its stereoisomeric triols, provide a blueprint for potential future work. nih.gov These studies typically involve reduction, oxidation, or acylation of the existing functional groups on the triterpenoid (B12794562) scaffold, followed by biological evaluation to refine the SAR.

Computational Chemistry Approaches in SAR Studies

Computational chemistry provides powerful tools to investigate the SAR of natural products like this compound at a molecular level, offering insights that can guide the design of more potent and selective derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a binding energy or docking score.

A computational study evaluated the potential of 13 bioactive compounds from G. lucidum, including this compound, as inhibitors of the α-glucosidase enzyme, a target for type 2 diabetes management. In this study, this compound was docked into the active site of the α-glucosidase enzyme. The simulation predicted a favorable binding affinity, suggesting that this compound is a potential inhibitor of this enzyme. Such studies can rapidly screen libraries of compounds against various biological targets, helping to prioritize experimental work and uncover new potential mechanisms of action. science.gov

Table 2: Molecular Docking Results for Ganoderma lucidum Compounds against α-Glucosidase This interactive table presents the predicted binding affinities of selected compounds from a computational docking study. A more negative value indicates a stronger predicted binding affinity.

Compound Predicted Binding Affinity (kcal/mol)
Ganomycin B -7.2
Ganoderic Acid A -6.9
This compound -6.2
Ganoderic Acid B -6.1
Ganoderenic Acid B -6.0

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the interaction between a ligand and its protein target compared to the static picture offered by molecular docking. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the ligand-protein complex, observe conformational changes, and analyze the network of interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the binding.

While MD simulations are a crucial tool for validating docking poses and understanding the intricacies of ligand-target recognition, specific MD simulation studies focusing on this compound were not identified in the surveyed literature. In principle, following a promising docking result, an MD simulation would be the logical next step. It would involve placing the docked this compound-protein complex in a simulated physiological environment (water, ions) and running a simulation for several nanoseconds. The resulting trajectory would reveal whether the compound remains stably bound in the active site and which specific amino acid residues form lasting interactions, thus providing a more robust validation of the binding hypothesis and deeper insight into the molecular basis of its activity.

Synthetic and Semi Synthetic Approaches to Ganoderenic Acid a and Analogs

Total Synthesis Strategies for Ganoderenic Acid A

The de novo total synthesis of this compound has not been reported in scientific literature. The molecule's formidable structure, characterized by a tetracyclic lanostane (B1242432) core, seven stereocenters, and multiple oxygenated functional groups, makes its complete chemical synthesis a highly complex undertaking. Direct chemical synthesis is significantly hindered by this stereochemical complexity. nih.gov

Strategies for synthesizing complex triterpenoids often rely on cascade reactions to rapidly build the polycyclic skeleton from simpler acyclic precursors. rsc.org The biosynthesis of these molecules, which proceeds via the cyclization of 2,3-oxidosqualene (B107256), provides a blueprint for potential synthetic routes. rsc.org Any successful total synthesis of this compound would need to address several key challenges:

Stereocontrolled construction of the tetracyclic core: Assembling the lanostane skeleton with the correct relative and absolute stereochemistry is a primary obstacle.

Regioselective oxidation: The introduction of ketone and hydroxyl groups at specific positions (C-3, C-7, C-11, C-15, C-23) on a non-activated hydrocarbon scaffold requires highly selective reagents and reaction conditions.

Control of the C-17 side chain: The synthesis and attachment of the functionalized side chain, including the stereocenter at C-25 and the carboxylic acid at C-26, must be carefully planned.

While a total synthesis of this compound remains an elusive goal, related research on the synthesis of other complex Ganoderma natural products, such as Ganoapplanin, showcases the intricate, multi-step strategies involving radical additions and aldol (B89426) reaction cascades that are necessary for such endeavors.

Chemoenzymatic Synthesis of Modified Structures

Chemoenzymatic synthesis utilizes isolated enzymes as biocatalysts to perform specific, often highly selective, transformations on a chemical substrate. This approach combines the efficiency of chemical synthesis with the unparalleled selectivity of enzymes. For this compound, this strategy has been successfully applied to create novel glycosylated derivatives, or saponins, which are rare in nature. researchgate.net Glycosylation can improve the aqueous solubility and bioavailability of triterpenoids. nih.gov

Researchers have employed bacterial glycosyltransferases (GTs) to selectively attach sugar moieties to the this compound scaffold. nih.gov In one notable strategy, a one-pot, two-enzyme cascade was developed to produce a variety of glucosides. researchgate.net

First Glucosylation: The process begins with the enzyme BtGT_16345, a glycosyltransferase from Bacillus thuringiensis, which selectively transfers a glucose molecule from the donor UDP-glucose to the C-15 hydroxyl group of this compound. This creates the monoglucoside, GAA-15-O-β-glucopyranoside. researchgate.net

Second Transglycosylation: A second enzyme, a cyclodextrin (B1172386) glucanotransferase (such as Toruzyme®), is then used. This enzyme transfers additional glucose units from maltose (B56501) to the initial glucose moiety, creating a series of derivatives with elongated sugar chains (GAA-G2, GAA-G3, GAA-G4). researchgate.net

This bi-enzymatic, one-pot cascade demonstrates the power of chemoenzymatic synthesis to efficiently generate novel derivatives that are difficult to access through traditional chemical methods due to challenges in achieving regioselectivity. researchgate.netnih.gov

EnzymeSource OrganismSubstrateProduct(s)Reaction Type
BtGT_16345Bacillus thuringiensisThis compoundGAA-15-O-β-glucopyranosideO-Glycosylation
Toruzyme® 3.0 LThermoanaerobacter sp.GAA-15-O-β-glucopyranosideGAA-G2, GAA-G3, GAA-G4Transglycosylation

Microbial Biotransformation for Novel this compound Derivatives

Microbial biotransformation utilizes whole microbial cells as "biocatalysts" to modify chemical compounds. The complex enzymatic machinery within a microorganism can perform regio- and stereoselective reactions that are challenging to replicate with conventional chemistry. This approach has been used to generate a novel acetylated derivative of this compound. mdpi.com

In a study exploring the biotransformation potential of soil actinomycetes, 283 strains were screened for their ability to modify this compound. mdpi.com One strain, identified as Streptomyces sp. AI 045, was found to efficiently convert this compound into a new compound. mdpi.com Through mass spectrometry and NMR analysis, the product was identified as 3-O-acetyl this compound, a previously undiscovered microbial metabolite. mdpi.com

The proposed mechanism for this transformation involves a two-step process catalyzed by enzymes within the Streptomyces cell: mdpi.com

Reduction: The 3-oxo group of this compound is first reduced to a 3-hydroxyl group, forming the intermediate Ganoderic Acid C2.

Acetylation: This intermediate is then immediately O-acetylated to yield the final product, 3-O-acetyl this compound.

This discovery represents the first report of bacteria biotransforming a triterpenoid (B12794562) from G. lucidum and highlights the potential of microbial screening to discover novel enzymatic capabilities for generating new derivatives. mdpi.com

MicroorganismSubstrateProductProposed Reaction Sequence
Streptomyces sp. AI 045This compound3-O-acetyl this compound3-oxo reduction followed by O-acetylation

Development of Novel Reaction Methodologies for Derivatization

Chemical derivatization of the this compound molecule, isolated from its natural source, is a primary strategy for creating analogs for structure-activity relationship (SAR) studies. Research has focused on modifying the C-26 carboxylic acid, a readily accessible functional group for chemical transformation.

A common derivatization method involves the formation of amides. A series of amide derivatives of this compound have been synthesized by reacting the carboxylic acid with various primary amines. This reaction is typically facilitated by a peptide coupling agent, such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), in the presence of a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine). This method has been used to produce a library of derivatives by coupling this compound with fatty amines, anilines, and benzylamines, often with high yields.

ReagentsFunctional Group TargetedType of DerivativeExample Amines Used
TBTU, DIPEA, Primary AmineC-26 Carboxylic AcidAmidep-toluidine, p-fluorobenzylamine, 3,5-dichlorobenzylamine

This approach allows for the systematic modification of the side chain, enabling researchers to probe how changes in hydrophobicity, steric bulk, and electronic properties at this position affect biological activity.

Advanced Analytical and Bioanalytical Methodologies Research of Ganoderenic Acid a

High-Resolution Mass Spectrometry for Trace Analysis and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the analysis of Ganoderenic Acid A, offering the mass accuracy required to distinguish it from a multitude of other metabolites in complex extracts. researchgate.netnih.gov Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry provide the necessary resolution for both trace analysis and the confident identification of metabolites. researchgate.netnih.gov

One advanced method developed for the trace analysis of triterpenoids, including this compound, is high-resolution quadrupole-time-of-flight multiple reaction monitoring (HR-QTOF-MRM). researchgate.net This technique was shown to be more sensitive, reproducible, and accurate than conventional triple quadrupole (QQQ)-MRM methods for quantifying trace levels in the complex matrix of Ganoderma lucidum mycelium. researchgate.net The HR-QTOF-MRM method demonstrated lower limits of detection (LOD) and quantification (LLOQ), with excellent analyte recoveries ranging from 80% to 117%. researchgate.net This high accuracy is vital for chemotaxonomy and for the quality control of mycelia-based products, where this compound concentrations can be very low. researchgate.net

For metabolite identification, HRMS coupled with liquid chromatography (LC-HRMS) is instrumental. Untargeted metabolomic studies using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) have successfully identified this compound as part of the broader chemical profile of various Ganoderma species and strains. researchgate.netmaxapress.comresearchgate.net This approach has been used to differentiate Ganoderma samples from different geographical origins, with one study identifying this compound as a potential chemical marker for samples from the Henan province of China. researchgate.net The fragmentation patterns obtained through HRMS/MS are critical for structural elucidation. In negative ion mode, triterpenoids like this compound typically show characteristic losses of water (H₂O) and carbon dioxide (CO₂), followed by cleavages on the A, C, and D rings of the lanostane (B1242432) skeleton, providing a structural fingerprint for identification. nih.gov

Table 1: Performance Comparison of HR-QTOF-MRM vs. QQQ-MRM for Triterpenoid (B12794562) Analysis

Parameter HR-QTOF-MRM QQQ-MRM Citation
Accuracy 84% to 99% (<3% RSD) 69% to 114% (<4% RSD) researchgate.net
Recovery 80% to 117% Not specified researchgate.net
Sensitivity LOD and LLOQ values are 1-2 times lower Higher LOD and LLOQ researchgate.net

| Reproducibility | Better intraday and interday variability | Lower reproducibility | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for both the comprehensive profiling and targeted quantification of this compound. researchgate.netresearchgate.net The separation power of HPLC or UPLC combined with the specificity and sensitivity of MS/MS operating in Multiple Reaction Monitoring (MRM) mode allows for the reliable analysis of this compound even in complex matrices. researchgate.net

Numerous studies have developed and validated UPLC-MS/MS methods to simultaneously determine a wide array of triterpenoids, including this compound, in Ganoderma fruiting bodies, mycelia, and commercial products. researchgate.netresearchgate.net These methods demonstrate excellent performance, with good linearity (R² > 0.99) and low limits of detection, sometimes in the sub-ng/mL range. researchgate.net For instance, one method reported a limit of detection of 0.29 ng/mL and analyte recoveries between 85.07% and 97.50%. researchgate.net LC-MS/MS has been successfully used to show that the content of this compound can vary significantly depending on the Ganoderma species, strain, and developmental stage. maxapress.comresearchgate.netmdpi.com Metabolomic profiling using LC-MS has revealed that this compound levels are highest in the second of eight developmental stages of Ganoderma lingzhi (from mycelium to post-mature stage). mdpi.comkyushu-u.ac.jp

A patent for a method to detect 25 triterpene compounds in Ganoderma lucidum provides specific, optimized LC-MS/MS parameters for the quantification of this compound. google.com These parameters are crucial for developing standardized and transferable analytical protocols.

Table 2: Published LC-MS/MS Parameters for this compound Detection

Parameter Value Citation
Parent Ion (m/z) 513 google.com
Quantitative Ion (m/z) 193.1 google.com
Qualitative Ion (m/z) 79.1 google.com
Collision Energy (Quantitative) 21 eV google.com
Collision Energy (Qualitative) 33 eV google.com
Retention Time 21.94 min google.com

| Chromatographic Column | Agilent Eclipse Plus C18 (1.8 µm, 2.1×150 mm) | google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is not a primary analytical method for this compound. This is due to the inherent chemical properties of lanostane-type triterpenoids, which are large, complex molecules with high molecular weights and low volatility, making them unsuitable for direct analysis by GC. mdpi.com Metabolomic studies of Ganoderma consistently utilize GC-MS for the analysis of primary metabolites, such as amino acids, organic acids, sugars, and fatty acids, which are more volatile or can be easily derivatized to become volatile. mdpi.comkyushu-u.ac.jp In contrast, secondary metabolites like this compound are almost exclusively analyzed using LC-MS platforms. mdpi.comkyushu-u.ac.jp

While direct analysis is not feasible, GC-MS analysis of this compound could theoretically be performed following chemical derivatization. A process such as silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) would be required to convert the polar hydroxyl and carboxyl functional groups into nonpolar, volatile silyl (B83357) ethers and esters. The Human Metabolome Database includes a predicted GC-MS spectrum for a doubly trimethylsilylated (2 TMS) derivative of this compound, which supports the theoretical possibility of this approach. hmdb.ca However, the practical application of GC-MS for this compound is not reported in the reviewed scientific literature, as LC-MS provides a more direct, robust, and widely adopted solution without the need for derivatization. researchgate.net

Development of Standardized Quantification Protocols in Biological and Fungal Matrices

The development of standardized protocols for quantifying this compound is essential for ensuring the quality and consistency of Ganoderma-based products and for enabling reliable pharmacological research. researchgate.net Such protocols depend on fully validated analytical methods, with LC-MS/MS being the predominant technique. researchgate.netresearchgate.net

Validation of these methods involves rigorous testing of several key parameters as defined by international guidelines. Published methods for this compound in fungal matrices report on:

Linearity: Establishing a linear relationship between concentration and detector response, with studies showing high correlation coefficients (R² > 0.99). researchgate.net

Sensitivity: Determining the Lower Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ). For this compound, LODs have been reported as low as 0.29 ng/mL and LLOQs as low as 2.20–21.84 µg/kg in fungal material. researchgate.net

Accuracy and Recovery: Accuracy is often assessed through spike-and-recovery experiments, where known amounts of this compound standard are added to the matrix. Reported recoveries are typically in the range of 85% to 117%. researchgate.netresearchgate.net

Precision: Assessed by measuring intraday and interday variability, which should be within acceptable limits (e.g., RSD < 15%). researchgate.net

Stability: Evaluating the stability of the analyte in the prepared sample solution over time. One study found that this compound was stable for at least 72 hours at room temperature. researchgate.net

While numerous protocols exist for fungal matrices (Ganoderma fruiting bodies and mycelia), the quantification of this compound in biological matrices (e.g., plasma, urine) is less documented in the available literature. researchgate.netfrontiersin.org However, validated LC-MS/MS methods developed for pharmacokinetic studies of the structurally similar Ganoderic Acid A demonstrate the applicability of this technology for such purposes, providing a clear blueprint for developing standardized protocols for this compound in biological fluids. thieme-connect.com

Immunoanalytical Methods for Detection and Quantification (e.g., ELISA)

Immunoanalytical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a cost-effective, rapid, and high-throughput alternative to chromatographic techniques for quantification. thieme-connect.com While no ELISA specifically developed for this compound has been reported in the reviewed literature, significant research has been conducted on an ELISA for the closely related compound, Ganoderic Acid A (GAA). thieme-connect.comjst.go.jp

This research involved producing a specific monoclonal antibody (MAb) against GAA and developing a highly sensitive indirect competitive ELISA (icELISA). thieme-connect.com A critical step in the validation of this immunoassay was to test its specificity by measuring the cross-reactivity against other structurally similar triterpenoids found in Ganoderma. The results of this analysis are highly relevant to this compound.

Among 32 different Ganoderma triterpenoids tested, this compound exhibited the highest cross-reactivity with the anti-GAA antibody. thieme-connect.comjst.go.jp The structural difference between Ganoderic Acid A and this compound is the presence of a double bond at the C20-C22 position in this compound. thieme-connect.com The observed cross-reactivity indicates that the antibody recognizes epitopes common to both molecules but binds with a lower affinity to this compound. This finding suggests that while the current ELISA for Ganoderic Acid A could detect this compound, it would not be able to accurately quantify it in a mixed sample. However, it establishes a strong proof-of-concept for the development of a dedicated immunoassay for this compound using similar hapten design and antibody production strategies.

Table 3: Cross-Reactivity (CR) of an Anti-Ganoderic Acid A (GAA) Antibody with this compound

Compound Tested IC₅₀ (ng/mL) Cross-Reactivity (%) Citation
Ganoderic Acid A (GAA) 37.6 100 thieme-connect.com

| This compound | 1020 | 3.69 | thieme-connect.com |

Isotope-Labeling Techniques for Metabolic Tracing and Fate Studies

Isotope-labeling techniques are powerful methodologies for elucidating biosynthetic pathways and for tracing the metabolic fate of compounds in biological systems. These approaches typically involve introducing a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a precursor molecule or the target compound itself and then using mass spectrometry or NMR to track the label's incorporation and transformation.

In the context of this compound, this could involve feeding a Ganoderma culture with a ¹³C-labeled precursor common to the terpenoid biosynthesis pathway, such as ¹³C-acetate or ¹³C-mevalonate. Subsequent analysis of the extracted this compound by mass spectrometry would reveal the pattern of ¹³C incorporation, providing insights into its biosynthetic assembly.

While this is a standard and powerful technique in natural product research, specific studies applying isotope-labeling to trace the biosynthesis or metabolic fate of this compound were not found in the reviewed literature. However, related research has been performed in Ganoderma. One study used stable carbon isotope ratio mass spectrometry (¹³C/¹²C) to investigate the biosynthesis of fatty acids in Ganoderma spores. medicinacomplementar.com.br This work confirms that isotope analysis is a viable technique for studying metabolic pathways within the fungus. medicinacomplementar.com.br Therefore, while direct application to this compound is not yet published, isotope-labeling remains a key future research direction for understanding its formation in the fungus and its fate and metabolism in preclinical studies.

Table 4: List of Mentioned Compounds

Compound Name
This compound
Ganoderic Acid A
Ganoderic Acid B
Ganoderic Acid C2
Ganoderic Acid C6
Ganoderic Acid D
Ganoderic Acid F
Ganoderic Acid G
Ganoderic Acid H
Ganoderic Acid J
Ganoderic Acid K
Ganoderic Acid AM1
Ganoderenic Acid B
Ganoderenic Acid C
Ganoderenic Acid D
Ganoderenic Acid E
Ganoderic Acid Y
Lucidenic Acid A
Lucidenic Acid D
Lucidenic Acid E
Lucidenic Acid LM1
Ergosterol
Palmitic Acid
5,6-dehydroergosterol
Ergosterol peroxide
Ganolucidic acid B
Ganolucidic acid D
Ganodernoid D
Ganoderiol F
Ganoderic acid Xi
Ganoderic acid U
Acetate (B1210297)

Omics Based Investigations Pertaining to Ganoderenic Acid a Effects

Transcriptomic Analysis of Gene Expression Modulation

Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers profound insights into how Ganoderenic Acid A (GAA) influences cellular function at the level of gene expression. Studies using techniques like RNA sequencing (RNA-seq) have begun to map the genetic landscape altered by this compound in various cell types.

Research on the human NALM-6 leukemia cell line revealed that treatment with GAA significantly upregulates the expression of several crucial autophagy-related genes. brieflands.com This finding suggests that GAA may exert its anti-leukemic properties in part by initiating or enhancing autophagic processes, a key mechanism for cellular self-regulation and a target for cancer therapy. brieflands.com

In a separate investigation using androgen-independent prostate cancer cells (LNCaP-AI), RNA-seq analysis identified the PI3K/AKT signaling pathway as a primary target of GAA. researchgate.net This pathway is fundamental to cell survival, proliferation, and growth, and its dysregulation is a common feature of many cancers. researchgate.net The ability of GAA to modulate genes within this critical pathway underscores its potential as an anti-cancer agent. researchgate.net

While direct transcriptomic studies on this compound are still emerging, research on related compounds like Ganoderic Acid T (GA-T) provides a blueprint for future investigations. In one such study, GA-T was found to alter the expression of thousands of genes in response to viral infection, specifically upregulating 934 differentially expressed genes (DEGs) and downregulating 1,283 DEGs. nih.gov This highlights the broad impact such compounds can have on the cellular transcriptome. nih.gov

Cell LineKey Modulated GenesBiological Process ImplicatedReference
NALM-6 (Leukemia)BECN1, ATG5, ATG10, RB1CC1, AMBRA1, MAP1LC3BAutophagy brieflands.com
LNCaP-AI (Prostate Cancer)Genes within the PI3K/AKT pathwayCell Survival, Proliferation researchgate.net

Proteomic Profiling of Protein Targets and Affected Pathways

Proteomics complements transcriptomics by directly studying the protein landscape of a cell, including protein expression levels, modifications, and interactions. This approach helps to identify the direct molecular targets of a compound and the signaling cascades it affects.

Studies have suggested that this compound may interact with the p53-MDM2 pathway, a cornerstone of tumor suppression. mdpi.comnih.gov The MDM2 protein is a negative regulator of the p53 tumor suppressor protein; inhibiting the MDM2-p53 interaction is a key strategy in cancer therapy. mdpi.com Virtual screening predictions have indicated a potential affinity between Ganoderic Acid A and the MDM2 protein, suggesting a mechanism by which it could stabilize p53 and promote apoptosis in cancer cells. mdpi.comnih.gov

Furthermore, research corroborates the transcriptomic findings that GAA targets the PI3K/AKT signaling pathway. mdpi.com Investigations have shown that GAA can inhibit this pathway, which is known to be involved in the proliferation and invasion of glioma cells. mdpi.com The consistent identification of this pathway at both the transcript and protein levels strengthens the evidence for its central role in the anti-tumor activity of this compound. researchgate.netmdpi.com

Methodologies used for related compounds demonstrate the potential for target discovery. For instance, Ganoderic acid DM was found to specifically bind to tubulin, a protein essential for cell division, by using the compound conjugated to magnetic beads as a probe. nih.gov Similarly, proteomic profiling of HeLa cells treated with other ganoderic acids identified members of the 14-3-3 protein family, eukaryotic initiation factor 5A (eIF5A), and peroxiredoxin as potential protein targets involved in cellular stress responses. mdpi.com

Protein Target / PathwayBiological FunctionImplication of Modulation by GAAReference
MDM2 Negative regulator of p53 tumor suppressorPotential stabilization of p53, leading to apoptosis mdpi.comnih.gov
PI3K/AKT Signaling Pathway Regulates cell survival, proliferation, and growthInhibition of tumor growth and invasion mdpi.com
Tubulin (Target of GA-DM)Microtubule formation, cell divisionDisruption of mitosis, anti-cancer effect nih.gov
14-3-3 Proteins (Target of other GAs)Signal transduction, cell cycle controlRegulation of stress response and apoptosis mdpi.com

Metabolomic Studies on Endogenous Metabolite Changes Induced by this compound

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a functional readout of cellular activity. By analyzing the changes in the metabolome after exposure to this compound, researchers can understand its impact on cellular biochemistry and physiology.

A metabolomics investigation into the protective effects of this compound against α-amanitin-induced liver injury identified significant alterations in several metabolic pathways. mdpi.com The study revealed that GAA treatment modulated retinol (B82714) metabolism, tyrosine and tryptophan biosynthesis, fatty acid biosynthesis, and sphingolipid metabolism. mdpi.com For example, an increase in the metabolite 4-methyl-2-oxopentanoate (B1228126) following toxin exposure was counteracted by GAA, indicating an intervention in branched-chain amino acid metabolism, which is crucial for protein synthesis and energy. mdpi.com

Another study using a liver metabolomics approach in hyperlipidemic mice found that GAA administration significantly altered the hepatic metabolic profile. rsc.org A total of 111 distinct metabolites were identified as biomarkers that changed significantly following treatment. rsc.org The most impacted pathways included primary bile acid biosynthesis, fatty acid biosynthesis, and amino sugar and nucleotide sugar metabolism. rsc.org These findings provide a metabolic basis for GAA's observed effects on alleviating lipid metabolic disorders. rsc.org

Biological ContextKey Affected Metabolic PathwaysExamples of Modulated MetabolitesReference
α-Amanitin-Induced Liver Injury Retinol metabolism, Fatty acid biosynthesis, Tyrosine and tryptophan biosynthesis, Sphingolipid metabolism, Branched-chain amino acid metabolism4-methyl-2-oxopentanoate mdpi.com
Hyperlipidemia (High-Fat Diet) Primary bile acid biosynthesis, Fatty acid biosynthesis, Amino sugar and nucleotide sugar metabolism, Inositol phosphate (B84403) metabolism111 distinct biomarker metabolites identified rsc.org

Integration of Multi-Omics Data for Systems Biology Understanding

The true power of omics technologies is realized when data from multiple levels—transcriptome, proteome, and metabolome—are integrated to build a comprehensive, systems-level model of a compound's action. While studies that simultaneously generate and integrate multiple omics datasets for this compound are still in their early stages, it is possible to connect the findings from separate investigations to construct a more complete picture.

Network pharmacology analysis, a computational approach that integrates drug-target interactions and pathway data, has verified that this compound likely acts on multiple targets and pathways to treat various diseases. nih.gov Key signaling pathways identified through this integrative analysis include those involving MAPK3, tumor necrosis factor (TNF), caspase-3 (CASP3), and β-catenin (CTNNB1). nih.gov

A systems biology perspective emerges when connecting the dots between the different omics findings.

Transcriptomics shows GAA modulates genes in the PI3K/AKT pathway. researchgate.net

Proteomics confirms that GAA inhibits the activity of proteins within the PI3K/AKT pathway. mdpi.com

Metabolomics reveals that GAA alters downstream metabolic processes regulated by the PI3K/AKT pathway, such as fatty acid biosynthesis. rsc.org

This convergence of evidence across different molecular layers provides a robust, multi-faceted confirmation of the PI3K/AKT pathway as a central node in the mechanism of action of this compound. The integration of data from transcriptomics on Ganoderic Acid Me and molecular docking (a proteomic method) further illustrates the power of such multi-omics approaches in identifying complex regulatory networks, including those involving noncoding RNAs and their target genes. frontiersin.org Future research that combines these omics layers within a single experimental design will be crucial for fully elucidating the complex biological network effects of this compound.

Omics LevelKey Finding for this compoundConnection to Systems BiologyReference
Transcriptomics Modulates expression of genes in the PI3K/AKT pathway.Provides the genetic blueprint for protein-level changes. researchgate.net
Proteomics Inhibits PI3K/AKT pathway activity; potential interaction with MDM2.Confirms functional changes in key signaling proteins. mdpi.comnih.gov
Metabolomics Alters metabolic pathways downstream of PI3K/AKT, such as fatty acid and bile acid biosynthesis.Reveals the ultimate physiological and biochemical output of the upstream genetic and protein changes. rsc.org
Network Pharmacology Implicates MAPK3, TNF, CASP3, and CTNNB1 as key signaling nodes.Integrates diverse data to predict broad, multi-target effects. nih.gov

Future Research Directions and Unexplored Avenues for Ganoderenic Acid a

Elucidation of Novel and Uncharacterized Molecular Targets

A significant frontier in Ganoderenic Acid A research is the identification of its complete range of molecular targets. While studies have successfully linked its activity to pathways like p53-MDM2, PI3K/Akt/mTOR, and JAK/STAT, the full spectrum of its interactions within the cell remains largely unknown. nih.govmdpi.comnih.gov This knowledge gap currently limits a comprehensive understanding of its mechanisms and potential applications. mdpi.com

Future research should pivot towards unbiased, large-scale screening methodologies to uncover novel binding partners. Techniques such as affinity purification-mass spectrometry (AP-MS) and proteome-wide cellular thermal shift assays (CETSA) could identify proteins that directly interact with this compound. nih.gov For instance, recent computational and in-vitro studies have identified novel targets like the glucose transporters GLUT1/3 and the Farnesoid X receptor (FXR), linking this compound to metabolic and neuroinflammatory regulation. nih.govrsc.orgrsc.org Similarily, computational approaches have predicted that Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease, is a promising, yet unvalidated, target for this compound. nih.gov Expanding these types of analyses could reveal unexpected therapeutic avenues.

Table 1: Known and Predicted Molecular Targets for Future Investigation

Target/PathwayAssociated Disease/FunctionKey Findings/Future DirectionReference
MDM2/p53CancerGAA derivatives show binding to MDM2. Future work could focus on developing more potent PROTACs based on the GAA scaffold. mdpi.comnih.govmdpi.com
GLUT1/3Cancer MetabolismComputational models and in vitro assays show GAA inhibits glucose uptake by binding GLUT1/3. In vivo validation in cancer models is a logical next step. rsc.orgrsc.org
Farnesoid X Receptor (FXR)NeuroinflammationGAA activates FXR in microglia, reducing inflammation. Exploring its role in other FXR-mediated conditions (e.g., liver disease) is warranted. nih.gov
JAK/STAT PathwayInflammation, CancerGAA is known to inhibit this pathway. Future studies could use phosphoproteomics to map the specific downstream effects on STAT proteins and their targets. nih.govnih.gov
Leucine-rich repeat kinase 2 (LRRK2)Parkinson's DiseaseMolecular docking predicts GAA as a promising binder. In vitro and in vivo validation is required to confirm this interaction and its therapeutic potential. nih.gov

Exploration of Synergistic Interactions with Other Bioactive Natural Products

The principle of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a cornerstone of traditional herbal medicine. nih.gov This area is particularly promising for this compound. Research has already demonstrated a powerful synergistic anti-inflammatory effect when this compound is combined with Ganoderma lucidum polysaccharide (GLP-1). nih.gov The combination was more effective at inhibiting pro-inflammatory cytokines and co-targeted the TLR4/NF-κB signaling pathway. nih.gov Another study highlighted enhanced anti-cancer activity when this compound was co-administered with the conventional drug tamoxifen (B1202) in nanoparticle formulations. nih.gov

Future investigations should systematically explore combinations of this compound with other well-characterized bioactive natural products. Compounds like curcumin (B1669340) (from turmeric), resveratrol (B1683913) (from grapes), and EGCG (from green tea) have complementary anti-inflammatory and anti-cancer mechanisms. High-throughput screening of various combinations and ratios could identify potent synergistic formulas. Mechanistic studies would then be crucial to determine if the synergy arises from complementary pathway inhibition, enhanced bioavailability, or other interactions. nih.gov

Development of Advanced In Vitro and In Vivo Models for Specific Disease Research

To date, the study of this compound has relied on traditional 2D cell cultures and standard animal models. jci.org While informative, these models often fail to capture the complex microenvironment of human diseases. The next generation of research requires more sophisticated and human-relevant systems.

The development and use of patient-derived organoids (PDOs) and patient-derived xenografts (PDXs) would be a significant leap forward. youtube.comalbany.edu These models, grown from a patient's own tumor tissue, preserve the original tumor's architecture and genetic heterogeneity, offering a powerful platform for testing efficacy and predicting patient-specific responses. youtube.comalbany.edunih.gov For neurodegenerative diseases like Alzheimer's, for which this compound shows promise, 3D brain organoids could be used to model disease pathology and assess neuroprotective effects in a more complex, human-like system. nih.gov Furthermore, the use of specialized animal models, such as a xenografted zebrafish model for triple-negative breast cancer, has already proven valuable. nih.gov Expanding to transgenic models where specific targets of this compound are knocked out or overexpressed would provide definitive insights into its in vivo mechanisms.

Biotechnological Optimization and Scale-Up for Research Material Production

A major bottleneck for extensive research and potential clinical application of this compound is its limited and costly production. mdpi.com Extraction from the Ganoderma lucidum mushroom is often inefficient. Submerged fermentation of the fungal mycelium is a promising alternative, but yields still require significant improvement. researchgate.netnih.govresearchgate.net

Future research must focus on optimizing this biotechnological production. This can be achieved through several avenues:

Strain Improvement: Employing mutagenesis and screening techniques or genetic engineering to develop high-yield G. lucidum strains.

Fermentation Process Optimization: Fine-tuning culture conditions such as media composition (e.g., carbon and nitrogen sources), pH, oxygen supply, and temperature. plos.org Two-stage culture strategies and fed-batch processes have shown promise and can be further refined. researchgate.netplos.orgfrontiersin.org

Elicitation: Investigating the use of elicitors—small molecules that trigger a stress response and boost secondary metabolite production. Molecules like aspirin (B1665792) and acetic acid have been shown to induce apoptosis-related signaling that enhances ganoderic acid biosynthesis. nih.gov

Downstream Processing: Developing more efficient, scalable, and cost-effective methods for extracting and purifying this compound from the fermentation broth and mycelia.

Table 2: Strategies for Optimizing this compound Production

Optimization StrategyDescriptionReported Outcome/PotentialReference
Two-Stage Liquid CultureSeparating the fungal growth phase (shaking culture) from the production phase (static culture).Significantly improves the accumulation of specific ganoderic acids. plos.orgfrontiersin.org
Nutrient LimitationControlling the nitrogen-to-carbon ratio in the culture medium.Nitrogen limitation has been shown to improve the yield of total ganoderic acids. plos.org
Elicitor AdditionAdding small molecules (e.g., aspirin, acetic acid, ZnCl₂) to the culture to induce a stress response.Aspirin treatment increased total ganoderic acid production by up to 2.8-fold. nih.gov
Bioreactor DesignDeveloping bioreactors specifically designed for fungal static culture, such as extensible plastic bag units.Optimized bioreactors have achieved yields of over 850 mg/L for a mix of five ganoderic acids. plos.orgfrontiersin.org

Application of Artificial Intelligence and Machine Learning in Predictive Research

The complexity of natural product pharmacology is well-suited to analysis by artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers alone. nih.gov Recent studies have already successfully used these approaches for this compound. For example, the protein structure prediction tool AlphaFold2 was used to model the 3D structures of GLUT1 and GLUT3, followed by molecular docking simulations to predict how this compound binds to and inhibits these transporters. rsc.orgrsc.org Similar computational methods have been used to identify potential interactions with MDM2 and LRRK2. nih.govnih.govmdpi.com

Future applications of AI/ML in this field are extensive:

De Novo Target Prediction: Using ML algorithms trained on known drug-target interaction databases to predict novel, high-affinity targets for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Creating models that predict the biological activity of new, synthetic derivatives of this compound before they are synthesized, accelerating the discovery of more potent compounds.

Synergy Prediction: Developing algorithms that can predict synergistic interactions between this compound and other compounds, guiding the design of effective combination therapies.

'Omics' Data Analysis: Integrating transcriptomic, proteomic, and metabolomic data from cells treated with this compound to build comprehensive models of its mechanism of action.

Investigation of In Planta or Engineered Microorganism Production Systems

To overcome the limitations of production in its native fungal host, researchers have begun exploring heterologous production systems. This involves transferring the biosynthetic genes for this compound into a host organism that is easier and faster to cultivate, such as yeast or bacteria. researchgate.net

Significant progress has been made in engineering the baker's yeast, Saccharomyces cerevisiae. By identifying and expressing key cytochrome P450 enzymes from G. lucidum, such as CYP5150L8 and CYP5139G1, research groups have successfully produced ganoderic acid precursors and even novel derivatives. researchgate.netresearchgate.net These engineered yeast "cell factories" offer a promising, scalable, and contained platform for production. researchgate.net Additionally, biotransformation using soil bacteria like Streptomyces sp. has been shown to modify this compound into new acetylated forms.

Future research should focus on:

Complete Pathway Elucidation and Reconstruction: Identifying all the enzymes in the this compound biosynthetic pathway and co-expressing them in a microbial host to achieve full de novo synthesis.

Metabolic Engineering: Optimizing the metabolism of the host organism (e.g., S. cerevisiae or E. coli) to channel more precursors towards this compound production and increase final titers.

Exploring Plant-Based Systems: Investigating the possibility of "molecular pharming" by transferring the biosynthetic pathway into a suitable plant species. This could potentially allow for large-scale, agricultural production of the compound.

Compound Glossary

Q & A

Q. How is Ganoderenic Acid A quantified in complex matrices like Ganoderma extracts?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are standard methods. For HPLC, a C18 column with UV detection at 254 nm is commonly used, while UPLC-MS/MS employs multiple reaction monitoring (MRM) for specificity. Calibration curves (e.g., linearity: R² > 0.996) and recovery rates (e.g., 85–110%) validate accuracy . reports concentrations ranging from 1.23 to 3.98 mg/g in Ganoderma spore samples, highlighting method-dependent variability.

Q. What structural features differentiate this compound from other triterpenoids in Ganoderma?

this compound (C30H42O7, MW 514.659) is characterized by a lanostane skeleton with hydroxyl groups at C-7 and C-15, ketone groups at C-3, C-11, and C-23, and a conjugated diene system at C-8 and C-20(22). Key distinctions from analogs like Ganoderenic Acid D (C30H40O7, MW 512.643) include the absence of a C-15 hydroxyl group and variations in oxidation states .

Q. What pharmacological activities have been experimentally validated for this compound?

Studies demonstrate hepatoprotective effects against CCl4-induced liver injury in murine models, likely via inhibition of oxidative stress pathways. It also acts as a β-glucuronidase inhibitor (IC50 ~10 μM), suggesting potential in drug metabolism modulation .

Advanced Research Questions

Q. How do experimental designs address contradictions in this compound content across Ganoderma samples?

Variability (e.g., 1.23–3.98 mg/g in spore powders ) arises from species differences, growth conditions, and extraction protocols. Controlled studies using standardized materials (e.g., fruiting bodies vs. spores) and validated UPLC-MS/MS methods reduce bias. Multi-laboratory cross-validation is recommended to ensure reproducibility .

Q. What methodologies optimize this compound extraction while preserving structural integrity?

Response Surface Methodology (RSM) with ethanol-water solvents maximizes yield. Key parameters include temperature (60–80°C), solvent ratio (70–90% ethanol), and time (2–4 hours). Post-extraction, freeze-drying prevents thermal degradation of labile functional groups (e.g., C-7 hydroxyl) .

Q. How do stability studies inform storage conditions for this compound in research settings?

Stability under varying pH, temperature, and light is critical. Preliminary data suggest degradation above 40°C and in alkaline conditions (pH > 8). Storage at -20°C in amber vials with desiccants is advised to prevent oxidation of the diene system .

Q. What mechanistic insights explain this compound’s enzyme inhibition properties?

Molecular docking studies propose that its C-3 ketone and C-7 hydroxyl groups form hydrogen bonds with β-glucuronidase active sites, disrupting substrate binding. Competitive inhibition kinetics (Ki ~5 μM) align with in vitro assays .

Q. How can researchers evaluate synergistic effects between this compound and other triterpenoids?

Isobolographic analysis or combination index (CI) methods are used. For example, co-administration with Ganoderic Acid A (C30H42O8) enhances hepatoprotection in murine models, suggesting additive effects via Nrf2 pathway activation .

Methodological Notes

  • Data Validation : Cross-reference NMR (1H/13C), HR-MS, and chromatographic retention times for structural confirmation .
  • Statistical Rigor : Use ANOVA for inter-sample variability analysis and principal component analysis (PCA) for batch consistency .

For detailed protocols, consult (HPLC), (UPLC-MS/MS), and (structural elucidation).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.